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4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol Documentation Hub

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  • Product: 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
  • CAS: 946884-41-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol: Synthesis, Properties, and Therapeutic Potential

Abstract The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities to its derivatives, including antimicrobial, anti-inflammatory, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a wide spectrum of pharmacological activities to its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. This guide focuses on a specific, yet sparsely documented derivative, 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol (CAS No. 946884-41-9). Due to the absence of comprehensive primary literature on this exact molecule, this document provides a technical framework built upon established principles and data from closely related analogues. We present a plausible synthetic pathway, predict its physicochemical and spectral characteristics, and discuss its potential biological significance, offering a scientifically grounded starting point for future research and development.

Chemical Identity and Structural Framework

The foundational identity of the target compound is established through its chemical nomenclature and structural properties.

PropertyValueSource
IUPAC Name 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol-
CAS Registry No. 946884-41-9[4]
Molecular Formula C₈H₅BrN₂O₂S[4]
Molecular Weight 273.11 g/mol [4]
Structure (Structure rendered based on IUPAC name)

The structure features a central 1,3,4-thiadiazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This core is substituted at the 2- and 5-positions. The 5-position is functionalized with a bromine atom, a common modification known to enhance biological activity. The 2-position is linked via an ether oxygen bridge to a 4-hydroxyphenyl (phenol) group. This combination of a halogenated thiadiazole and a phenolic moiety suggests a molecule designed to explore structure-activity relationships in areas like enzyme inhibition or antimicrobial action.

Proposed Synthesis Pathway and Experimental Protocol

While a specific, validated synthesis for 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is not published, a robust and logical pathway can be proposed based on well-established reactions for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles[2][3]. The proposed route begins with the synthesis of a key intermediate, 2-amino-5-bromo-1,3,4-thiadiazole, followed by a substitution reaction to introduce the phenoxy group.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_coupling Coupling Reaction Thiosemicarbazide Thiosemicarbazide Intermediate1 2-Amino-1,3,4-thiadiazole Thiosemicarbazide->Intermediate1 Cyclization (e.g., Formic Acid) Intermediate2 2-Amino-5-bromo-1,3,4-thiadiazole Intermediate1->Intermediate2 Bromination (e.g., Br2, HBr) Intermediate3 5-Bromo-1,3,4-thiadiazol-2-diazonium salt Intermediate2->Intermediate3 Diazotization (NaNO2, H2SO4) Target 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol Intermediate3->Target Hydroxylation/ Coupling Hydroquinone Hydroquinone Hydroquinone->Target Hydroxylation/ Coupling

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Hypothetical Protocol

This protocol is a composite of standard procedures and requires empirical optimization.

Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole (Intermediate 2)

  • Rationale: This key intermediate is a common precursor for many thiadiazole-based dyes and pharmaceuticals. Its synthesis involves the cyclization of thiosemicarbazide followed by bromination[5].

  • Procedure:

    • Prepare 2-amino-1,3,4-thiadiazole from thiosemicarbazide, for instance, by reacting with formic acid.

    • Dissolve 2-amino-1,3,4-thiadiazole in an acidic solution (e.g., aqueous hydrobromic acid).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of bromine (Br₂) dropwise with vigorous stirring, maintaining the low temperature. The use of an oxidant like hydrogen peroxide may be employed to improve efficiency and reduce the required amount of pure bromine[5].

    • After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture carefully with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-5-bromo-1,3,4-thiadiazole.

Step 2: Synthesis of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol (Target Compound)

  • Rationale: A Sandmeyer-type reaction provides a plausible route to convert the amino group of the intermediate into a hydroxyl group, which can then be coupled or directly substituted. An alternative, more direct approach involves the diazotization of the amino group followed by coupling with hydroquinone.

  • Procedure:

    • Suspend 2-amino-5-bromo-1,3,4-thiadiazole in a solution of dilute sulfuric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt intermediate (Intermediate 3). Maintain the temperature strictly below 5 °C.

    • In a separate flask, dissolve an excess of hydroquinone in a suitable solvent.

    • Slowly add the cold diazonium salt solution to the hydroquinone solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the final compound.

Expected Physicochemical and Spectroscopic Properties

The confirmation of the final structure would rely on a combination of physical measurements and spectroscopic analysis.

Expected Physicochemical Properties
PropertyExpected Value / ObservationRationale
Appearance White to off-white or pale yellow solidMany related heterocyclic compounds are crystalline solids at room temperature[6].
Melting Point >150 °C (Decomposition likely)The aromatic and heterocyclic nature suggests a relatively high melting point.
Solubility Soluble in DMSO, DMF, acetone; poorly soluble in water and nonpolar solvents.The polar phenol and thiadiazole groups suggest solubility in polar aprotic solvents.
Predicted Spectroscopic Data

The following table outlines the key signals anticipated from standard spectroscopic techniques.

TechniqueExpected Signals and Interpretation
¹H NMR - Phenolic -OH: A broad singlet, likely between δ 9.0-11.0 ppm (in DMSO-d₆).- Aromatic Protons: Two sets of doublets (AA'BB' system) for the para-substituted phenol ring, expected in the range of δ 6.8-7.5 ppm. The integration would be 2H for each doublet.
¹³C NMR - Thiadiazole Carbons: Two distinct signals for C2 (bearing the -OAr group) and C5 (bearing -Br) are expected in the downfield region, potentially > δ 150 ppm.- Phenolic Carbons: Four signals: C-OH (~δ 150-160 ppm), C-O-Thiadiazole (~δ 145-155 ppm), and two signals for the CH carbons (~δ 115-125 ppm).
FT-IR (cm⁻¹) - O-H Stretch: Broad peak around 3200-3500 cm⁻¹ (phenolic OH).- C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹.- C=N & C=C Stretch: Sharp peaks in the 1500-1610 cm⁻¹ region (thiadiazole and phenyl rings).- C-O Stretch: Strong peak around 1200-1250 cm⁻¹ (aryl ether linkage).- C-Br Stretch: Signal in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spec (HRMS) The calculated exact mass is 272.9309. The spectrum should show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two major molecular ion peaks at m/z ~273 and ~275.

Potential Biological Activities and Therapeutic Applications

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery. The specific combination of substituents in the target molecule allows for informed speculation on its potential biological roles.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives possess significant antibacterial and antifungal properties[1][7]. The mechanism is often attributed to the N=C-S moiety. The presence of a halogen (bromine) and a phenolic hydroxyl group could enhance this activity through increased lipophilicity and potential for hydrogen bonding with microbial enzymes. It is plausible that this compound would show inhibitory activity against various strains of Gram-positive and Gram-negative bacteria, as well as fungal species[1].

Anticancer Potential

Thiadiazole derivatives have been investigated as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases and kinases[8][9]. Phenolic compounds are also well-known for their antioxidant and antiproliferative effects. A related compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, demonstrated anticancer activity against prostate cancer cells[6][10][11]. This suggests that the target molecule could be a valuable candidate for screening against various cancer cell lines.

Anticancer_Pathway Target 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol Kinase Tyrosine Kinase Target->Kinase Inhibition CA Carbonic Anhydrase Target->CA Inhibition Apoptosis Apoptosis Target->Apoptosis Induction Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Promotes CA->Proliferation Promotes TumorGrowth Tumor Growth Proliferation->TumorGrowth Leads to Apoptosis->TumorGrowth Suppresses

Caption: Potential anticancer mechanisms of action for thiadiazole derivatives.

Conclusion and Future Directions

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is a molecule of significant interest, positioned at the intersection of two pharmacologically important classes: halogenated heterocycles and phenols. While direct experimental data remains elusive, this guide provides a robust, scientifically-defensible framework for its synthesis and characterization. The proposed synthetic route is based on reliable, well-documented chemical transformations. The predicted properties and potential biological activities are extrapolated from a wealth of data on structurally analogous compounds.

The critical next step is the empirical validation of the proposed synthesis and the comprehensive characterization of the purified compound. Subsequent screening against diverse panels of microbial pathogens and cancer cell lines is highly recommended to uncover its therapeutic potential. This molecule represents an untapped opportunity for medicinal chemists and drug discovery professionals to develop novel therapeutic agents.

References

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025, September 8). MDPI.
  • Alam, F. (2018, September 21). Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review. SciSpace.
  • 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol CAS#: 946884-41-9. ChemWhat.
  • Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.). Google Patents.
  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012, November 1). Arabian Journal of Chemistry.
  • Rezki, N., Al-Yahyawi, A. M., Bardaweel, S. K., Al-Blewi, F. F., & Aouad, M. R. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI.
  • Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025, March 30). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. ResearchGate.
  • Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025, January 15). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology.
  • Saeed, B. M., Al-Jadaan, S. A. N., & Abbas, B. A. (2025, March 30). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iran J Med Microbiol.
  • Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. (n.d.). Der Pharma Chemica.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025, March 30). Iranian Journal of Medical Microbiology.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed.

Sources

Exploratory

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol CAS number and identifiers

An In-Depth Technical Guide to 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol for Advanced Research This guide provides a comprehensive technical overview of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, a heterocyclic com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol for Advanced Research

This guide provides a comprehensive technical overview of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, a heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical identifiers, synthesis protocols, and the extensive biological potential of this molecule and its structural class. We will explore the causality behind its synthesis and its promise as a scaffold in modern pharmacology, grounded in authoritative references.

Core Compound Identification and Physicochemical Profile

Precise identification is the cornerstone of reproducible research. 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is a distinct chemical entity characterized by a phenol group linked via an ether bond to the 2-position of a 5-bromo-1,3,4-thiadiazole ring. The integration of the halogenated thiadiazole moiety with the phenol structure creates a unique electronic and steric profile that is key to its biological activity.

IdentifierValueSource
CAS Registry Number 946884-41-9[1]
Molecular Formula C₈H₅BrN₂O₂S[1]
Molecular Weight 273.11 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C2=NN=C(S2)OC3=CC=C(C=C3)O)Br
InChIKey ZLHDTOUWXDZDGO-UHFFFAOYSA-N[2]

Note: Experimental physicochemical properties such as melting point, boiling point, and solubility for this specific compound are not widely reported and would require experimental determination.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is not merely a structural component; it is a well-established pharmacophore that imparts significant biological activity to molecules.[3][4][5] Its prevalence in medicinal chemistry is due to several key features:

  • Bioisosterism: The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a core component of nucleobases. This structural mimicry allows thiadiazole derivatives to potentially interfere with nucleic acid and protein synthesis, forming the basis of their anticancer activity.[6]

  • Physicochemical Properties: The inclusion of a sulfur atom enhances lipophilicity, which can improve a compound's ability to cross cellular membranes and interact with biological targets.[7]

  • Metabolic Stability: The aromatic nature of the thiadiazole ring often confers metabolic stability, a desirable trait in drug candidates.

  • Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating specific interactions with biological macromolecules like enzymes and receptors.

This scaffold is associated with a remarkably broad spectrum of pharmacological activities, making its derivatives prime candidates for drug discovery programs.[8][9] These activities include:

  • Antimicrobial[3][10]

  • Anti-inflammatory[3][5]

  • Anticancer[6][9][11]

  • Antitubercular[3][9]

  • Anticonvulsant[4]

  • Antiviral[9]

Synthesis and Mechanistic Rationale

The synthesis of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is not explicitly detailed in a single source but can be logically constructed from established synthetic routes for analogous 1,3,4-thiadiazole derivatives.[7][10][12] A plausible and efficient pathway involves a multi-step process, where each step is chosen for its reliability and high yield in heterocyclic chemistry.

Proposed Synthetic Workflow

The proposed synthesis can be visualized as a three-stage process:

  • Formation of the Precursor: Synthesis of an amino-substituted thiadiazole phenol.

  • Diazotization and Bromination: Conversion of the amino group to a bromo group via a Sandmeyer-type reaction.

  • Final Ether Linkage (Alternative Route): An alternative strategy involving the direct coupling of a pre-brominated thiadiazole with hydroquinone.

G cluster_0 Synthetic Pathway for 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol A 4-Hydroxybenzoic Acid + Thiosemicarbazide B Cyclization (e.g., POCl₃ or H₂SO₄) A->B Step 1 C 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (Precursor) B->C D Sandmeyer-Type Reaction (NaNO₂, HBr, CuBr) C->D Step 2 E Target Compound: 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol D->E

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative methodology derived from standard procedures for synthesizing 1,3,4-thiadiazole derivatives.[3][10]

Part 1: Synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (Precursor)

  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-hydroxybenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol).

  • Acid-Catalyzed Cyclization: Slowly add concentrated sulfuric acid or phosphorus oxychloride (POCl₃) (0.15 mol) to the mixture under constant stirring in an ice bath. The choice of dehydrating agent is critical; POCl₃ often provides cleaner reactions for this type of cyclization.

  • Reflux: After the initial exothermic reaction subsides, equip the flask with a reflux condenser and heat the mixture at 80-90°C for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: The resulting precipitate, 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol, is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: Recrystallize the crude product from an appropriate solvent such as ethanol to yield the pure precursor.

Part 2: Synthesis of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

This step is conceptual, as the direct synthesis of the title compound from the amino precursor via Sandmeyer reaction might be complicated by the free phenolic hydroxyl group. A more robust method would likely involve protecting the phenol or, more practically, starting with a different precursor like 2,5-dibromo-1,3,4-thiadiazole and performing a nucleophilic substitution with hydroquinone. However, for the purpose of illustrating the bromination of the thiadiazole ring, a Sandmeyer-type reaction is described below, adapted from similar transformations.[12][13]

  • Diazotization: Suspend the precursor 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol (0.1 mol) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the suspension to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂, 0.11 mol) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 0.1 mol) in HBr. Add the cold diazonium salt solution to the CuBr solution slowly.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60°C until the evolution of nitrogen gas ceases.

  • Isolation and Purification: Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Activity and Therapeutic Potential

The true value of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol lies in its potential application in drug development. Structurally related compounds have demonstrated significant efficacy in preclinical studies, particularly in oncology and microbiology.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole are frequently investigated as anticancer agents.[6] For instance, a closely related Schiff-base derivative, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, demonstrated enhanced anticancer activity against prostate cancer cells in vitro while showing no effect on normal cells.[11][14][15] Other studies have shown that 1,3,4-thiadiazole derivatives can be cytotoxic against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[6][16]

The proposed mechanism often involves the inhibition of key enzymes or interference with cellular replication, leveraging the thiadiazole core's role as a pyrimidine bioisostere.[6]

G cluster_pathway Proposed Anticancer Mechanism Thiadiazole 1,3,4-Thiadiazole Derivative Bioisostere Bioisosteric Mimicry Thiadiazole->Bioisostere Pyrimidine Pyrimidine (e.g., Thymine, Uracil) Pyrimidine->Bioisostere DNA_Synth DNA/RNA Synthesis & Repair Enzymes Bioisostere->DNA_Synth Interferes with Apoptosis Inhibition of Proliferation & Induction of Apoptosis DNA_Synth->Apoptosis Leads to

Caption: Bioisosteric mimicry as a proposed anticancer mechanism.

Antimicrobial Potential

The 1,3,4-thiadiazole nucleus is a cornerstone of many compounds with potent antibacterial and antifungal properties.[3][5] Studies on related phenol-thiadiazole compounds have shown promising minimum inhibitory concentrations (MIC) against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria.[11][14] This broad-spectrum activity suggests that the core structure is effective at disrupting essential bacterial pathways.

Protocol: In Vitro Cytotoxicity (MTT Assay)

To evaluate the anticancer potential of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[9]

  • Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Future Directions and Conclusion

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol represents a promising scaffold for the development of novel therapeutic agents. The well-documented and diverse biological activities of the 1,3,4-thiadiazole core, combined with the specific structural features of this molecule, warrant further investigation.[8]

Future research should focus on:

  • Definitive Synthesis and Characterization: Executing the proposed synthesis, optimizing reaction conditions, and fully characterizing the final compound using modern analytical techniques (¹H-NMR, ¹³C-NMR, HRMS, and X-ray crystallography).

  • Broad Biological Screening: Evaluating the compound against a wide panel of cancer cell lines and microbial strains to identify its most potent activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substituents on both the phenol and thiadiazole rings to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound to understand its therapeutic effects and potential side effects.

References

  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). ResearchGate.
  • A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (n.d.). ResearchGate.
  • BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2024). ShodhKosh: Journal of Visual and Performing Arts.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science.
  • 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol CAS#: 946884-41-9. (n.d.). ChemWhat.
  • Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide. (n.d.). Benchchem.
  • 2-Amino-5-bromo-1,3,4-thiadiazole. (n.d.). Sigma-Aldrich.
  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. (n.d.). ResearchGate.
  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. (n.d.). ResearchGate.
  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025). ResearchGate.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Iranian Journal of Medical Microbiology.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Iranian Journal of Medical Microbiology.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). MDPI.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-. (2023). MDPI.

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Foundational

The Electrophilic Paradox: Navigating the Toxicity of Brominated Thiadiazole Intermediates

Executive Summary Brominated thiadiazoles (e.g., 2-bromo-1,3,4-thiadiazole) represent a classic "Trojan Horse" in medicinal chemistry. While they serve as highly efficient scaffolds for cross-coupling reactions (Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated thiadiazoles (e.g., 2-bromo-1,3,4-thiadiazole) represent a classic "Trojan Horse" in medicinal chemistry. While they serve as highly efficient scaffolds for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate bioactive libraries, their intrinsic chemical reactivity poses significant toxicological risks.

This guide analyzes the dual threat posed by these intermediates: direct electrophilic alkylation and metabolic bioactivation . It provides a self-validating workflow for early-stage detection of these liabilities, moving beyond simple "structural alerts" to mechanistic validation using Glutathione (GSH) trapping and LC-MS/MS profiling.

Part 1: The Mechanistic Basis of Toxicity

To mitigate risk, we must understand the causality. The toxicity of brominated thiadiazoles is not random; it is a deterministic consequence of their electronic structure.

Direct Electrophilic Reactivity ( )

The 1,3,4-thiadiazole ring is electron-deficient due to the inductive effect of the two nitrogen atoms and the sulfur atom. When a bromine atom—a weak base and excellent leaving group—is attached (typically at the C2 or C5 position), the carbon-bromine (C-Br) bond becomes highly susceptible to Nucleophilic Aromatic Substitution (


).
  • The Target: Biological nucleophiles, particularly the thiolate anion of Cysteine residues in proteins and the amino groups of DNA bases (Guanine).

  • The Consequence: Covalent binding results in protein haptenization (immune-mediated idiosyncrasy) or direct genotoxicity (DNA alkylation).

Metabolic Bioactivation (The "Hidden" Risk)

Even if the parent compound is stable, Cytochrome P450 enzymes can activate the thiadiazole ring. The sulfur atom is prone to S-oxidation, forming a thiadiazole S-oxide or S-dioxide.

  • Ring Scission: These oxidized species are thermally and hydrolytically unstable. They undergo ring opening to release highly reactive sulfenic acids, isothiocyanates, or diazonium species.

  • Bromine's Role: The electron-withdrawing nature of bromine destabilizes the ring further, potentially lowering the activation energy for this ring-opening event compared to non-halogenated analogs.

Visualization: The Dual Toxicity Pathway

ThiadiazoleToxicity Compound Brominated Thiadiazole Nu Biological Nucleophile (DNA/Protein) Compound->Nu Target Adduct1 Direct Alkylation Adduct Compound->Adduct1 SNAr (Direct) P450 CYP450 Metabolism Compound->P450 Bioactivation S_Oxide Thiadiazole S-Oxide P450->S_Oxide RingOpen Ring Scission (Reactive Species) S_Oxide->RingOpen Instability Adduct2 Metabolic Adduct RingOpen->Adduct2 Covalent Binding

Figure 1: Dual pathways of toxicity: Direct displacement of bromine (


) and metabolic ring opening.

Part 2: Toxicological Profiling Workflow

Do not rely solely on in silico alerts. Structural alerts for thiadiazoles are notorious for high false-positive rates because they cannot account for steric shielding or electronic deactivation in specific analogs. You must validate experimentally.

The Gold Standard: Glutathione (GSH) Trapping

The most robust method to assess the electrophilic potential of a brominated intermediate is the GSH trapping assay. GSH acts as a surrogate for cellular nucleophiles.

Why this works:

  • Soft Nucleophile: The thiol of GSH mimics protein cysteines.

  • Mass Shift: Formation of a GSH adduct results in a predictable mass shift (+305 Da for neutral loss, or specific shifts for Br displacement), easily detectable by LC-MS.

Comparative Data: Reactivity Profiles

The table below illustrates hypothetical data trends based on structure-activity relationships (SAR) for thiadiazole intermediates.

Compound ClassSubstituent (X)Reactivity MechanismGSH Adduct Formation (

)
Predicted Toxicity Risk
2-Bromo-1,3,4-thiadiazole -BrDirect

+ Ring Opening
< 15 min (Rapid)High (Genotox/Hepatotox)
2-Chloro-1,3,4-thiadiazole -ClDirect

~ 30 minHigh
2-Amino-1,3,4-thiadiazole -

Ring Opening (Metabolic)> 120 min (Slow)Moderate (Idiosyncratic)
2-Methyl-1,3,4-thiadiazole -

Ring Opening (Metabolic)StableLow

Part 3: Detailed Experimental Protocol

Protocol: High-Throughput GSH Trapping for Reactive Intermediates

This protocol is designed to differentiate between direct reactivity (chemical instability) and metabolic activation (P450-dependent).

Reagents
  • Test Compound: 10 mM stock in DMSO.

  • GSH Stock: 20 mM L-Glutathione (reduced) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsomes: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • NADPH Regenerating System: 10 mM NADP+, 100 mM Glucose-6-phosphate, G6P-Dehydrogenase.

Workflow Steps
  • Preparation of Incubation Mixtures:

    • Mixture A (Metabolic + Direct): Buffer + HLM (1 mg/mL final) + GSH (5 mM) + Test Compound (10 µM). Initiate with NADPH.[1]

    • Mixture B (Direct Only): Buffer + GSH (5 mM) + Test Compound (10 µM). No HLM, No NADPH.

    • Mixture C (Negative Control): Buffer + HLM + Test Compound. No GSH.

  • Incubation:

    • Incubate at 37°C in a shaking water bath.

    • Time points: 0, 15, 30, 60 minutes.

  • Quenching:

    • Precipitate proteins by adding 1 volume of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase: Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

    • Detection:

      • Full Scan (Q1): Look for

        
        .
        
      • Neutral Loss Scan: Scan for loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (whole GSH).

      • Precursor Ion Scan: Scan for precursors of

        
         272 (deprotonated GSH fragment) in negative mode.
        
Data Interpretation (Self-Validating Logic)
  • Scenario 1: Adducts in Mix A & B.

    • Conclusion: The compound is an intrinsic electrophile (Direct

      
      ). The bromine is too reactive. Action: Redesign scaffold (steric hindrance or bioisostere).
      
  • Scenario 2: Adducts in Mix A only.

  • Scenario 3: No Adducts.

Part 4: Risk Mitigation & Decision Tree

When handling brominated thiadiazoles, standard PPE is insufficient due to the potential for sensitization.

  • Containment: All weighing of solid brominated thiadiazoles must occur in a filtered powder hood or glovebox.

  • Decontamination: Spills should be treated with a 10% sodium thiosulfate solution (nucleophilic quench) rather than simple water wiping.

  • Strategic Decision Making: Use the flow chart below to guide lead optimization.

DecisionTree Start Brominated Thiadiazole Candidate GSH_Assay Run GSH Trapping (+/- NADPH) Start->GSH_Assay Direct Adducts in Buffer Only? GSH_Assay->Direct Metabolic Adducts with HLM Only? Direct->Metabolic No Stop1 STOP: High Chemical Reactivity (Genotox Risk) Direct->Stop1 Yes Stop2 WARNING: Bioactivation Risk (Idiosyncratic Tox) Metabolic->Stop2 Yes Proceed PROCEED: Low Reactivity Move to Ames/Micronucleus Metabolic->Proceed No

Figure 2: Decision tree for evaluating thiadiazole intermediates in early discovery.

References

  • Structural Alerts for Toxicity: Blagg, J. (2018).[2] The use of structural alerts to avoid the toxicity of pharmaceuticals.[2][3][4][5][6][7] NIH National Library of Medicine. [Link]

  • Glutathione Trapping Methodology: Argoti, D., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites.[1] Chemical Research in Toxicology.[6] [Link]

  • Thiadiazole Pharmacophore Review: Jain, A.K., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.[8][9] International Journal of Medicinal Chemistry. [Link]

  • Reactive Metabolite Detection: Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Genotoxicity of Heterocycles: EPA CompTox Chemicals Dashboard. 2-Bromo-5-nitro-1,3,4-thiadiazole Hazard Data. [Link]

Sources

Protocols & Analytical Methods

Method

Topic: Conditions for Suzuki Coupling Using 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within drug discovery f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within drug discovery for its broad functional group tolerance and capacity to form C-C bonds.[1][2] This application note provides a detailed guide for the successful Suzuki coupling of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, a substrate featuring an electron-deficient, sulfur-containing heteroaryl bromide. We will explore the mechanistic nuances, rationale behind the selection of catalysts, bases, and solvents, and present a robust, step-by-step protocol for researchers. The guide also includes troubleshooting advice for common challenges associated with this class of compounds.

Introduction and Strategic Considerations

The 1,3,4-thiadiazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4][5][6] The ability to functionalize this core via cross-coupling reactions is therefore of high value. The target molecule, 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, presents a unique set of challenges and opportunities for the Suzuki-Miyaura coupling.

Key Structural Features & Their Implications:

  • 5-Bromo-1,3,4-thiadiazole: This is an electron-deficient heteroaromatic system. In the context of the Suzuki coupling's rate-determining oxidative addition step, electron-withdrawing characteristics on the aromatic ring generally facilitate the reaction.[7][8]

  • Sulfur Heterocycle: Sulfur-containing compounds are widely recognized as potential poisons for palladium catalysts due to strong coordination between sulfur's lone pair electrons and the palladium center, which can block active sites.[9] However, some studies indicate that heterocyclic sulfur atoms can also coordinate to and stabilize the palladium catalyst, potentially acting as an intrinsic ligand.[10][11] A carefully chosen catalytic system is essential to navigate this dichotomy.

  • Free Phenolic Hydroxyl Group: The presence of an acidic proton (Ar-OH) requires compatibility with the basic conditions of the reaction. The chosen base must be strong enough to activate the boronic acid for transmetalation without causing undesirable side reactions involving the phenol.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][12][13] Understanding this cycle is crucial for rational optimization and troubleshooting.

Suzuki_Catalytic_Cycle cluster_reagents Reagents pd0 Pd(0)L_n Active Catalyst oa_complex Ar-Pd(II)(Br)L_n Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L_n Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Coupled Product trans_complex->product start_point boronic_acid Ar'-B(OH)₂ boronic_acid->oa_complex base Base (e.g., K₂CO₃) base->oa_complex halide Ar-Br (Thiadiazole Substrate) halide->oa_complex Experimental_Workflow A 1. Reagent Combination - Add solids (substrate, boronic acid, catalyst) to flask. B 2. Inert Atmosphere - Seal flask and purge with N₂/Ar for 10-15 min. A->B C 3. Solvent Addition - Add degassed 1,4-Dioxane and K₂CO₃ solution. B->C D 4. Reaction - Heat mixture at 80-100 °C with stirring. - Monitor by TLC/LC-MS. C->D E 5. Work-up - Cool, dilute with water, and extract with EtOAc. D->E F 6. Purification - Dry organic layer, concentrate, and purify via flash chromatography. E->F G 7. Analysis - Characterize pure product (NMR, MS). F->G

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Detailed Step-by-Step Procedure
  • Reagent Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol (1.0 eq.), the arylboronic acid (1.3 eq.), and Pd(dppf)Cl₂ (0.025 eq.).

  • Inerting the System: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the catalyst and lead to homocoupling of the boronic acid. [14]3. Solvent Addition: Prepare a 2M aqueous solution of K₂CO₃. Degas the 1,4-dioxane and the K₂CO₃ solution separately by bubbling nitrogen or argon through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane to the reaction flask, followed by the aqueous K₂CO₃ solution (to provide 2.5 eq. of the base).

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure coupled product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or poorly soluble base.3. Catalyst poisoning by sulfur.1. Ensure thorough degassing of solvents and purging of the reaction vessel.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase catalyst loading slightly or switch to a more robust ligand system (e.g., an XPhos-based catalyst). [15]
Debromination of Starting Material Presence of protic impurities; catalyst-mediated hydrodehalogenation.Ensure solvents are properly dried (if using anhydrous conditions) and the system is well-inertized.
Homocoupling of Boronic Acid Presence of oxygen; Pd(II) species in the reaction mixture. [14]Meticulous degassing is crucial. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this.
Poor Solubility of Reagents Improper solvent choice.Try alternative solvents like DME, DMF, or toluene in combination with water. [12][16]

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic Chemistry Frontiers (RSC Publishing).
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). Advances in Chemical Engineering and Science.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. (2009). PubMed.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). PMC.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (n.d.). PubMed Central.
  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Books.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Suzuki coupling of heteroaryl halides with aryl boronic acids a. (n.d.). ResearchGate.
  • A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. (2019). PMC - PubMed Central.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PMC - PubMed Central.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (n.d.). MDPI.
  • Synthesis of Extended 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives in the Suzuki Cross-coupling Reactions. (n.d.). ResearchGate.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Suzuki reaction. (2018). YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling Mechanism. (2022). YouTube.
  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
  • Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025).
  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.
  • Sulfur-Containing Palladacycles: Efficient Phosphine-Free Catalyst Precursors for the Suzuki Cross-Coupling Reaction at Room Temperature. (n.d.). Organic Letters - ACS Publications.
  • Suzuki Coupling. (2020). YouTube.
  • 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol CAS#: 946884-41-9. (n.d.). ChemWhat.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (n.d.). OUCI.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025). ResearchGate.
  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. (n.d.). Iranian Journal of Medical Microbiology.
  • Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids. (2017). PubMed.

Sources

Application

Application Notes &amp; Protocols: A Guide to the Etherification of 1,3,4-Thiadiazoles

Introduction: The Strategic Importance of 1,3,4-Thiadiazole Etherification The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of pharmacologically act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1,3,4-Thiadiazole Etherification

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1] This five-membered heterocyclic ring is a bioisostere of pyrimidine and other biologically relevant structures, granting it privileged access to diverse biological targets.[2] Compounds incorporating the 1,3,4-thiadiazole nucleus exhibit a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5][6]

The functionalization of the 1,3,4-thiadiazole ring is a critical strategy for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these transformations, etherification—specifically the O-alkylation of hydroxylated 1,3,4-thiadiazoles (which often exist in their more stable 1,3,4-thiadiazol-2(3H)-one tautomeric form)—is a pivotal technique. The resulting ether linkage can enhance lipophilicity, improve cell membrane permeability, and introduce new vectors for hydrogen bonding or other molecular interactions, thereby fine-tuning the compound's efficacy and selectivity.

This guide provides a detailed examination of the primary synthetic methodologies for the etherification of 1,3,4-thiadiazoles. We will explore the mechanistic underpinnings and provide field-proven protocols for two robust and widely adopted methods: the Williamson Ether Synthesis and the Mitsunobu Reaction . The objective is to equip researchers, scientists, and drug development professionals with the causal logic and practical steps required to successfully synthesize these valuable derivatives.

Core Methodologies for O-Alkylation

The selection of an etherification strategy depends on several factors, including the stability of the starting materials, the nature of the alkylating agent, and the desired stereochemical outcome.

The Williamson Ether Synthesis: A Classic and Robust Approach

The Williamson ether synthesis is a venerable and highly reliable method for forming ethers.[7] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile attacks an alkyl halide or other electrophile with a suitable leaving group.[8][9]

Causality and Mechanistic Insight: In the context of 1,3,4-thiadiazoles, the reaction is initiated by the deprotonation of a 2-hydroxy-1,3,4-thiadiazole or its thiadiazolone tautomer. The N-H proton of the thiadiazolone is sufficiently acidic to be removed by a moderately strong base, generating a potent ambident nucleophile. Although alkylation can occur at either the nitrogen or the exocyclic oxygen/sulfur, O-alkylation is often favored under specific conditions. The resulting anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the C-O ether bond.[8]

Because the reaction follows an SN2 pathway, it is most efficient with methyl or primary alkyl halides.[8] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[8]

Workflow for Williamson Ether Synthesis

Williamson_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Hydroxy-1,3,4-thiadiazole in aprotic solvent (e.g., DMF, THF) base Add Base (e.g., NaH, K2CO3) under inert atmosphere start->base Stir at 0 °C to RT alkyl_halide Add Alkyl Halide (R-X) dropwise at 0 °C base->alkyl_halide Formation of Nucleophile react Stir at Room Temperature or heat as required alkyl_halide->react Monitor by TLC quench Quench with Water/Brine react->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for the Williamson etherification of 1,3,4-thiadiazoles.

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction offers a powerful and exceptionally mild method for ether formation, particularly when the conditions of the Williamson synthesis are too harsh or when specific stereochemistry is required.[10][11] This reaction facilitates the conversion of a primary or secondary alcohol into an ether by activating it in situ.[12]

Causality and Mechanistic Insight: The reaction mechanism is intricate but highly effective. Triphenylphosphine (PPh₃) first attacks an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[10] This highly reactive species then deprotonates the acidic N-H of the 2-hydroxy-1,3,4-thiadiazole (the nucleophile), forming an ion pair. Simultaneously, the betaine activates the external alcohol substrate (R-OH), converting its hydroxyl group into an excellent leaving group (an oxyphosphonium salt).

The thiadiazole anion then acts as the nucleophile, attacking the activated alcohol in an SN2 fashion.[11][12] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it invaluable in stereoselective synthesis.[12] The main drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which can sometimes complicate purification.[13]

Mechanism of the Mitsunobu Reaction

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine Betaine Intermediate P⁺Ph₃-N⁻-N=C(O)OEt reagents->betaine Activation activated_complex Oxyphosphonium Salt R-O⁺PPh₃ betaine->activated_complex + R-OH, + Thiadiazole-OH thiadiazole Thiadiazole-OH (Nucleophile) alcohol R-OH (Substrate) product Thiadiazole-O-R (Ether Product) activated_complex->product SN2 Attack by Thiadiazole-O⁻ byproducts TPPO + DEAD-H₂ product->byproducts

Caption: Simplified mechanistic pathway for the Mitsunobu etherification.

Comparative Summary of Methodologies

The choice between the Williamson and Mitsunobu reactions is dictated by the specific synthetic challenge. The table below summarizes the key parameters to guide this decision.

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2SN2 with in situ activation
Substrate Scope Nucleophile: 2-Hydroxy-1,3,4-thiadiazoleElectrophile: Best with Me-X, primary R-X.[8]Nucleophile: 2-Hydroxy-1,3,4-thiadiazoleSubstrate: Primary or secondary alcohols.[12]
Key Reagents Base (NaH, K₂CO₃, NaOH), Alkyl Halide (R-X)PPh₃, Azodicarboxylate (DEAD, DIAD), Alcohol (R-OH)
Typical Solvents Polar Aprotic (DMF, DMSO, THF, Acetone)[8][14]Anhydrous THF, Dichloromethane[10][15]
Temperature 0 °C to reflux0 °C to Room Temperature
Stereochemistry Inversion at electrophile center (if chiral)Inversion at alcohol center (if chiral)[12]
Advantages High atom economy, uses common reagents, scalable.Extremely mild conditions, excellent for sensitive substrates, predictable stereochemical outcome.
Limitations Requires strong base, risk of elimination with 2°/3° halides, may require high temperatures.[8]Generates stoichiometric byproducts (TPPO, hydrazine), requires anhydrous conditions, azodicarboxylates are hazardous.[13]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like sodium hydride, DEAD, and DIAD are hazardous and require careful handling according to their Safety Data Sheets (SDS).

Protocol 1: Williamson Etherification of 5-Phenyl-1,3,4-thiadiazol-2(3H)-one

This protocol describes the synthesis of 2-ethoxy-5-phenyl-1,3,4-thiadiazole.

Materials:

  • 5-Phenyl-1,3,4-thiadiazol-2(3H)-one (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl iodide (EtI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 5-phenyl-1,3,4-thiadiazol-2(3H)-one (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Stir the mixture at 0 °C for 30 minutes, during which time hydrogen evolution should be observed.

  • Alkylation: While maintaining the temperature at 0 °C, add ethyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[16]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-ethoxy-5-phenyl-1,3,4-thiadiazole.

Protocol 2: Mitsunobu Etherification using 5-Methyl-1,3,4-thiadiazol-2(3H)-one

This protocol describes the synthesis of 2-(benzyloxy)-5-methyl-1,3,4-thiadiazole.

Materials:

  • 5-Methyl-1,3,4-thiadiazol-2(3H)-one (1.1 eq)

  • Benzyl alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[13]

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 5-methyl-1,3,4-thiadiazol-2(3H)-one (1.1 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (approx. 0.1 M concentration).

  • Initiation: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add DIAD (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) may be observed.[13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Directly load the crude residue onto a silica gel column. The byproducts (triphenylphosphine oxide and the DIAD-hydrazine) can often be challenging to separate. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective. The less polar ether product should elute before the highly polar byproducts.

  • Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure 2-(benzyloxy)-5-methyl-1,3,4-thiadiazole.

References

  • Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. PubMed.
  • Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. PMC.
  • Mitsunobu reaction. Wikipedia.
  • Mitsunobu Reaction. Organic-Chemistry.org.
  • Williamson Ether Synthesis. Cambridge University Press.
  • Mitsunobu reaction. Organic Synthesis.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. Connect Journals.
  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.
  • Green Efficient Synthesis of[10][12][17]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega. Available from:

  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity.
  • Williamson ether synthesis. Wikipedia.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry.
  • Williamson Ether Synthesis. Utah Tech University.
  • Williamson ether synthesis (video). Khan Academy.
  • Mitsunobu Reaction - Common Conditions.
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. OUCI.
  • (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate.
  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry.
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles. MDPI.
  • 5-Mercapto-1,3,4-thiadiazole-2(3H)-thione: Synthesis and Structure of Alkylated Derivatives.
  • Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
  • Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science.
  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. Chemical Biology & Drug Design.
  • Synthesis and Biological Evaluation of some Novel 2-Mercaptobenzothiazoles Carrying 1,3,4-Oxadiazole, 1,3,4-Thiadiazole and 1,2,4-Triazole Moieties. Sabinet.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol Synthesis

Status: Active Ticket ID: #THIA-Br-OH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Part 1: Executive Summary & The "Yield Paradox" User Query: "I am attempting to synthesize 4-[(...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #THIA-Br-OH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Part 1: Executive Summary & The "Yield Paradox"

User Query: "I am attempting to synthesize 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol by reacting 2,5-dibromo-1,3,4-thiadiazole with hydroquinone. My yields are inconsistent (<30%), and I am observing significant impurities."

Root Cause Analysis: The synthesis of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol presents a classic "Yield Paradox" in nucleophilic aromatic substitution (


). You are reacting a bifunctional nucleophile  (hydroquinone) with a bifunctional electrophile  (2,5-dibromo-1,3,4-thiadiazole).

Without strict kinetic control, the system naturally drifts toward two yield-killing side reactions:

  • Bis-Substitution (Polymerization/Dimerization): The product contains a free phenol group, which can react with another molecule of the dibromo-thiadiazole, or the hydroquinone can react with two thiadiazole molecules.

  • Oxidative Degradation: Hydroquinone is highly susceptible to oxidation to

    
    -benzoquinone under the basic conditions required for 
    
    
    
    , leading to "tarry" black mixtures.

This guide provides two validated workflows: Protocol A (Direct Statistical Coupling) for rapid screening and Protocol B (Protected Nucleophile) for high-purity scale-up.

Part 2: Reaction Pathways & Logic

The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C .

ReactionPathways Start Reagents: 2,5-Dibromo-1,3,4-thiadiazole + Hydroquinone Target Target Product: 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol Start->Target Path A: Mono-Substitution (Controlled Stoichiometry) BisSub Side Product 1 (Major): Bis-thiadiazolyl benzene (Double Substitution) Start->BisSub Path B: Excess Electrophile or High Temp Oxidation Side Product 2: Benzoquinone + Tars (Oxidative Degradation) Start->Oxidation Path C: Aerobic Conditions Strong Base Target->BisSub Over-reaction

Figure 1: Reaction logic flow. Path A requires high nucleophile excess and inert atmosphere to succeed.

Part 3: Validated Protocols

Protocol A: The Direct Route (Statistical Control)

Best for: Rapid synthesis of small amounts (<1g) where chromatography is acceptable.

The Strategy: Use a large excess of hydroquinone to statistically ensure that every thiadiazole molecule encounters a fresh hydroquinone molecule, rather than a product molecule.

Reagents:

  • 2,5-Dibromo-1,3,4-thiadiazole (1.0 equiv)

  • Hydroquinone (4.0 - 5.0 equiv ) — Critical for selectivity

  • Potassium Carbonate (

    
    ) (1.0 equiv) — Mild base preferred
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step:

  • Inert Setup: Flame-dry a reaction flask and purge with Argon/Nitrogen. Oxidation is your enemy here.

  • Nucleophile Solubilization: Dissolve Hydroquinone (4.0 equiv) in anhydrous MeCN. Add

    
     (1.0 equiv). Stir at RT for 15 min.
    
  • Electrophile Addition: Dissolve 2,5-Dibromo-1,3,4-thiadiazole (1.0 equiv) in a minimum volume of MeCN. Add this solution dropwise to the hydroquinone mixture over 30–60 minutes.

    • Why? Keeping the electrophile concentration low relative to the nucleophile prevents the product from competing for the electrophile.

  • Reaction: Heat to 60–80°C. Monitor by TLC/LC-MS. Stop immediately upon consumption of the dibromo-thiadiazole (typically 2–4 hours).

  • Workup (Crucial for Purity):

    • The reaction mixture will contain a large excess of unreacted hydroquinone.[1]

    • Evaporate solvent. Redissolve residue in Ethyl Acetate.

    • Wash 1: Water (removes bulk salts).

    • Wash 2 & 3: 0.5M HCl or slightly acidic water. Hydroquinone is water-soluble; the product is much more lipophilic.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

Protocol B: The Protected Route (High Fidelity)

Best for: Scale-up (>1g), high purity requirements, or if Protocol A yields <40%.

The Strategy: Block one phenol group to make bis-substitution impossible. Warning: Do not use Benzyl (Bn) protection if you plan to deprotect via hydrogenation (


), as this will cleave the C-Br bond on the thiadiazole. Use TBDMS  (Silyl) or MOM  (Methoxymethyl) protection instead.

Workflow:

  • Protection: Hydroquinone

    
     4-(tert-butyldimethylsilyloxy)phenol (Mono-TBDMS ether).
    
  • Coupling: React Mono-TBDMS phenol with 2,5-Dibromo-1,3,4-thiadiazole.

  • Deprotection: Remove TBDMS with Fluoride source (TBAF) or mild acid.

Reagents (Coupling Step):

  • 2,5-Dibromo-1,3,4-thiadiazole (1.0 equiv)

  • 4-(TBDMS-oxy)phenol (1.1 equiv)

  • 
     (1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: DMF or DMSO

Step-by-Step:

  • Coupling: Combine TBDMS-phenol, Base, and Dibromo-thiadiazole in DMF. Heat to 80°C for 4–6 hours.

    • Note: Since the nucleophile is mono-functional, you do not need a large excess.

  • Isolation: Standard aqueous workup. Isolate the Intermediate: 2-Bromo-5-[4-(TBDMS-oxy)phenoxy]-1,3,4-thiadiazole.

  • Deprotection: Dissolve intermediate in THF. Add TBAF (1.1 equiv) at 0°C. Stir for 1 hour.

  • Final Purification: The resulting phenol is released in high purity. Minimal chromatography required.

Part 4: Troubleshooting Dashboard

SymptomProbable CauseCorrective Action
Low Yield (<20%) + Black Tar Oxidation of HydroquinoneStrict Inert Atmosphere. Degas solvents with

. Switch from strong bases (NaH) to milder bases (

).
Double Spot on TLC (High Rf) Bis-substitution (Dimer formation)Increase Hydroquinone Excess. In Protocol A, increase HQ from 3 eq to 5 eq. Ensure dropwise addition of the thiadiazole.
Starting Material Remains Low Reactivity of ElectrophileSwitch Solvent/Base. Move from MeCN to DMF or DMSO (higher dielectric constant stabilizes the transition state). Switch

to

(Cesium effect).
Product loses Bromine Hydrogenolysis during deprotectionAvoid Pd/C. If using Benzyl protection, do not use

. Use acid-labile groups (MOM, THP) or Fluoride-labile groups (TBDMS) instead.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetyl (OAc) protection for the hydroquinone? A: It is risky. The basic conditions of the


 reaction (

/Heat) can cause the acetyl group to migrate (O

O migration) or hydrolyze prematurely, leading back to the bis-substitution problem. Silyl (TBDMS) or Ether (MOM/THP) protecting groups are orthogonal to the basic coupling conditions.

Q: Why is the reaction turning black immediately upon adding base? A: This indicates the formation of the semiquinone radical anion, a precursor to polymerization. This happens if Oxygen is present.[2]

  • Fix: Sparge your solvent with Nitrogen for 15 minutes before adding the hydroquinone. Keep the reaction under a positive pressure of Nitrogen.

Q: Can I synthesize the 2-amino-5-phenoxy analog and then convert Amino


 Bromo via Sandmeyer? 
A:  Yes, this is a valid "Plan C".
  • React 2-amino-5-bromothiadiazole with protected phenol (or 2,5-dibromo with phenol then aminate? No, start with 2-amino-5-bromo).

  • Perform Sandmeyer (CuBr, t-BuONO).[3]

  • Caveat: The Sandmeyer reaction on thiadiazoles can be tricky and low-yielding compared to benzenoid systems. The direct displacement (Protocol A/B) is generally preferred for this specific scaffold.

References

  • BenchChem. "Application Notes: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole." BenchChem Technical Library, 2025. Link

  • ChemicalBook. "Chemical Reactivity of 1,3,4-Thiadiazole." ChemicalBook Knowledge Base. Link

  • Santhosh, C., et al. "Acid-catalyzed regioselective cyclization... provides 2,5-disubstituted-1,3,4-thiadiazoles."[4] Journal of Organic Chemistry, 2023, 88, 11486-11496.[4] Link

  • ResearchGate. "Selective Monoetherification of 1,4-Hydroquinone." ResearchGate Publication Database, 2016. Link

  • MDPI. "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions." Molbank, 2018. Link

Sources

Optimization

Purification methods for bromothiadiazole intermediates

Technical Support Center: Purification of Bromothiadiazole Intermediates Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Purification Workflows for Brominated Thiadiazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Bromothiadiazole Intermediates

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Troubleshooting Purification Workflows for Brominated Thiadiazoles (1,2,3-, 1,2,4-, and 1,2,5-isomers)

Executive Summary

Bromothiadiazoles are critical electrophilic scaffolds in the synthesis of agrochemicals, OLED materials, and pharmaceuticals (e.g., Timolol precursors). Their purification is often complicated by three factors:

  • Thermal Instability: The C-Br bond in electron-deficient heterocycles is susceptible to homolytic cleavage or nucleophilic displacement at elevated temperatures.

  • Regioisomeric Impurities: Synthesis often yields mixtures (e.g., 3-bromo vs. 5-bromo) with nearly identical polarity.

  • Lewis Basicity: The thiadiazole nitrogens can interact with acidic stationary phases (silica), causing peak tailing and poor resolution.

This guide provides targeted troubleshooting for these specific challenges.

Module 1: Crystallization & Precipitation[1][2]

Q: My crude bromothiadiazole is "oiling out" instead of crystallizing. How do I induce nucleation?

A: Oiling out is thermodynamically favored when the melting point of the solvated compound is lower than the process temperature, often caused by impurities acting as a solvent.

Troubleshooting Protocol:

  • The "Cloud Point" Method: Dissolve the oil in a minimum amount of a water-miscible polar solvent (e.g., Ethanol or THF) at 40°C. Dropwise add water (anti-solvent) until persistent turbidity is observed. Stop immediately.

  • Seeding: Cool the turbid mixture to 20°C. If oil droplets reform, scratch the glass interface vigorously. If available, add a seed crystal of the pure product.

  • Solvent Class Switch: If using alcohol/water, switch to a non-polar/polar aprotic system (e.g., Hexanes/Ethyl Acetate). Bromothiadiazoles are lipophilic; "oiling out" in aqueous systems often indicates the product is too hydrophobic for the crystal lattice to form in the presence of water.

Q: I have a mixture of regioisomers (e.g., 3-bromo-1,2,4-thiadiazole vs. 5-bromo). Co-crystallization is occurring.[1] How do I separate them?

A: Regioisomers often form solid solutions. You must exploit subtle differences in lattice energy or solubility.

  • Strategy 1: Thermodynamic Control: Use a solvent with a high boiling point (e.g., Toluene or Chlorobenzene). Heat to reflux and cool very slowly (1°C/hour). The thermodynamically more stable crystal (usually the more symmetrical isomer) will precipitate first.

  • Strategy 2: Derivatization (Last Resort): If the bromo-group is the final handle, this is not an option. However, if the isomers differ in basicity, forming a hydrobromide salt (HBr in acetic acid) can sometimes precipitate one isomer selectively.

Data: Common Solvent Systems for Thiadiazoles

Solvent SystemPolarity IndexBest ForRisk Factor
Hexane / EtOAc Low-MediumGeneral recrystallization of lipophilic bromides.Low.
Ethanol / Water HighHighly polar derivatives.Hydrolysis of C-Br bond if heated >60°C.
Acetonitrile (Dry) Medium1,2,5-thiadiazoles (moisture sensitive).High solubility may reduce yield.
Toluene LowSeparation of regioisomers.[2]High boiling point (thermal degradation).

Module 2: Chromatography (Flash & HPLC)

Q: My product streaks/tails on the silica column, ruining the separation. What is happening?

A: The nitrogen atoms in the thiadiazole ring act as Lewis bases, hydrogen-bonding with the acidic silanol (Si-OH) groups on the silica gel.

Corrective Workflow:

  • Pre-buffer the Silica: Slurry your silica in the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide before packing the column.

  • Mobile Phase Modifier: Maintain 0.5% TEA in your eluent throughout the run.

  • Alternative Stationary Phase: If the compound is acid-labile (prone to protodebromination), switch to Neutral Alumina (Grade III).

Q: The Rf difference between my product and the protodebrominated impurity (H-thiadiazole) is <0.1. How do I separate them?

A: Standard Normal Phase (NP) chromatography separates based on polarity. Since Br and H have similar lipophilicities in this context, polarity separation is weak.

  • Solution: Switch to Selectivity-Based Separation .

    • Use Toluene as the bulk solvent instead of Hexanes. Toluene participates in

      
       interactions with the aromatic thiadiazole ring. The electron-withdrawing Bromo-substituent alters the 
      
      
      
      -density significantly compared to the Hydrogen-analog, often amplifying separation in aromatic solvents.

Module 3: Distillation & Volatility

Q: My bromothiadiazole decomposes during vacuum distillation (darkening/tarring).

A: Bromothiadiazoles are thermally sensitive. The C-Br bond dissociation energy is lower in electron-deficient rings. Prolonged heating >100°C often triggers radical decomposition and polymerization.

Operational Limits:

  • Maximum Pot Temperature: 80°C (Strict limit).

  • Vacuum Requirement: High vacuum (< 1 mbar) is mandatory.

  • Apparatus: Use a Short Path Distillation head or Wiped Film Evaporator to minimize residence time.

Safety Note: If the liquid turns green or releases a sharp, acrid odor, stop immediately. This indicates ring cleavage and the release of sulfur bromides or nitriles.

Visual Troubleshooting Workflows

Workflow 1: Purification Decision Matrix

PurificationLogic Start Crude Bromothiadiazole StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst DistillCheck Thermally Stable (<80°C)? Liquid->DistillCheck PurityCheck Purity > 98%? Recryst->PurityCheck Success Isolate Product PurityCheck->Success Yes Chromatography Column Chromatography (Neutralized Silica) PurityCheck->Chromatography No (Mixed Isomers) VacDistill High Vac Distillation (Short Path) DistillCheck->VacDistill Yes DistillCheck->Chromatography No (Decomposes) VacDistill->Success Chromatography->Success

Caption: Decision tree for selecting the optimal purification method based on physical state and thermal stability.

Workflow 2: Chromatographic Optimization

ChromOptimization Issue Separation Issue Tailing Tailing / Streaking Issue->Tailing NoSep Poor Resolution (Rf < 0.1) Issue->NoSep Sol1 Add 1% TEA to Mobile Phase Tailing->Sol1 Silica Interaction Sol3 Switch Phase: Neutral Alumina Tailing->Sol3 Acid Sensitive Sol2 Switch Solvent: Toluene / EtOAc NoSep->Sol2 Pi-Pi Interaction Needed Result Optimized Separation Sol1->Result Sol2->Result Sol3->Result

Caption: Logic flow for resolving common chromatographic failures with nitrogen-containing heterocycles.

FAQ: Handling & Storage

Q: My white crystals turned yellow/brown after 2 days. Is it ruined? A: Not necessarily. Bromothiadiazoles are photo-active. The color change often indicates surface oxidation or trace liberation of bromine radicals.

  • Action: Check purity by TLC/NMR.[3] If >95%, perform a quick filtration through a pad of activated charcoal or silica to remove the colored impurities.

  • Prevention:[4] Store under Argon/Nitrogen in amber vials at -20°C.

Q: Are there specific safety hazards for the bromo derivatives? A: Yes. Beyond standard chemical hygiene:

  • Sensitizers: Many halothiadiazoles are potent skin sensitizers. Double-gloving is recommended.

  • Lachrymators: Volatile bromothiadiazoles can irritate eyes/mucous membranes. Always handle in a fume hood.

References

  • Synthesis and Purification of 1,2,5-Thiadiazoles

    • Title: Product Class 11: 1,2,5-Thiadiazoles and Rel
    • Source: Science of Synthesis (Thieme).
    • Relevance: Defines recrystallization solvents (anhydrous acetonitrile)
    • URL:

  • Chromatographic Separation of Regioisomers

    • Title: Separation of regioisomers of bromothiadiazole deriv
    • Source: Journal of Chrom
    • Relevance: Supports the use of modifier bases (TEA)
    • URL:

  • Thermal Stability & Distillation

    • Title: Methods of preparing thiadiazoles (US3391152A).
    • Source: Google P
    • Relevance: Provides specific examples of distilling 3-bromo-1,2,5-thiadiazole and steam distill
    • URL:

  • General Stability of Halogenated Silica Gels

    • Title: A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels.
    • Source: MDPI.
    • Relevance: Discusses the interaction of halogenated organics with silica matrices and thermal decomposition kinetics.
    • URL:

Sources

Troubleshooting

Troubleshooting low reactivity of 5-bromo-1,3,4-thiadiazole in substitution reactions

Introduction Welcome to the technical support guide for 5-bromo-1,3,4-thiadiazole and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-bromo-1,3,4-thiadiazole and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic scaffold. 5-Bromo-1,3,4-thiadiazoles are valuable building blocks in medicinal chemistry and materials science, often employed in nucleophilic substitution and cross-coupling reactions. However, their reactivity can be nuanced, leading to challenges such as low conversion, side-product formation, or complete lack of reactivity.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles in your synthetic endeavors.

Part 1: Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter in the lab.

Scenario 1: My Nucleophilic Aromatic Substitution (SNAr) is sluggish or fails completely.

You are attempting to displace the bromide with a nucleophile (e.g., an amine, thiol, or alcohol) and are observing low conversion even after extended reaction times or at elevated temperatures.

Answer: The reactivity of the C-Br bond in 5-substituted-1,3,4-thiadiazoles is highly dependent on the electronic nature of the substituent at the 2-position. The 1,3,4-thiadiazole ring is electron-deficient, which is a prerequisite for SNAr. However, if the group at the 2-position is strongly electron-donating (e.g., an amino or alkoxy group), it can partially deactivate the ring towards nucleophilic attack, making the substitution difficult. Conversely, electron-withdrawing groups at the 2-position significantly enhance reactivity.

Furthermore, the pKa of the incoming nucleophile and the stability of the Meisenheimer intermediate are critical. A weak nucleophile may not be potent enough to initiate the reaction, or the intermediate may not be stable enough to proceed to products.

Answer: If you are facing low reactivity, consider the following systematic adjustments:

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as DMF, DMSO, NMP, or DMAc are generally preferred for SNAr reactions as they can solvate the cation of the base (if used) and do not interfere with the nucleophile.

  • Temperature: Increasing the reaction temperature is a common strategy to overcome activation energy barriers. However, be cautious, as this can also lead to decomposition or side reactions. A stepwise increase in temperature (e.g., from 80 °C to 120 °C) while monitoring the reaction by TLC or LC-MS is advisable.

  • Base Selection: For nucleophiles like amines or thiols, a non-nucleophilic base is often required to deprotonate the nucleophile or scavenge the HBr byproduct. The strength of the base should be carefully chosen. Inorganic bases like K2CO3 or Cs2CO3 are common choices. Organic bases such as DIPEA can also be effective.

  • Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish reactions by promoting rapid and uniform heating.

Scenario 2: My Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) is giving low yields.

You are attempting to form a new C-C or C-N bond using a palladium catalyst, but the yield is poor, or you observe significant amounts of starting material and/or byproducts.

Answer: The success of a Suzuki coupling hinges on the stability and reactivity of the organoboron species and the efficiency of the catalytic cycle. Common failure points include:

  • Inefficient Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-Br bond is a critical first step. While generally feasible for 5-bromo-1,3,4-thiadiazoles, the choice of ligand on the palladium catalyst is crucial for stabilizing the active species.

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation) under the reaction conditions, especially at high temperatures and in the presence of water.

  • Incorrect Base: The base plays a multifaceted role in the Suzuki reaction, including the activation of the boronic acid and the regeneration of the catalyst. The choice of base can significantly impact the reaction outcome.

Answer: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. If you are experiencing difficulties, consider the following optimization workflow:

Workflow: Buchwald-Hartwig Amination Optimization

A Low Yield in Buchwald-Hartwig Amination B Screen Palladium Precatalyst (e.g., G3-Pd precatalysts) A->B Start Here C Select Appropriate Ligand (e.g., XPhos, SPhos, RuPhos) B->C If no improvement D Vary the Base (e.g., Cs2CO3, K3PO4, LHMDS) C->D If still low yield E Optimize Solvent and Temperature (e.g., Toluene, Dioxane, 80-110 °C) D->E Fine-tuning F Successful Reaction E->F

Caption: Optimization workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and ligand is paramount. For heteroaromatic systems, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often highly effective. Start with a common precatalyst such as Pd2(dba)3 and a selected ligand, or use a pre-formed palladium-ligand complex.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LHMDS) and cesium carbonate (Cs2CO3) are excellent starting points.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are a must. Toluene and 1,4-dioxane are common choices. The reaction is typically run at elevated temperatures (80-110 °C).

Part 2: Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a starting point for the reaction of a 5-bromo-2-substituted-1,3,4-thiadiazole with a primary or secondary amine.

Workflow: SNAr Protocol

A Combine Thiadiazole, Amine, and Base in a Microwave Vial B Add Anhydrous Solvent (e.g., DMF, DMSO) A->B C Seal Vial and Heat (Conventional or Microwave) B->C D Monitor Reaction by TLC or LC-MS C->D E Aqueous Workup and Extraction D->E Upon Completion F Purify by Column Chromatography E->F

Caption: Step-by-step SNAr experimental workflow.

Materials:

  • 5-bromo-2-substituted-1,3,4-thiadiazole (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microwave vial with a stir bar

Procedure:

  • To a microwave vial, add the 5-bromo-1,3,4-thiadiazole derivative, the amine, and the base.

  • Add the anhydrous solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Seal the vial and place it in a pre-heated oil bath at 100 °C or in a microwave reactor set to the desired temperature.

  • Monitor the reaction progress by taking aliquots and analyzing them by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol outlines a general method for the Suzuki coupling of a 5-bromo-1,3,4-thiadiazole with a boronic acid or ester.

Materials:

  • 5-bromo-2-substituted-1,3,4-thiadiazole (1.0 eq)

  • Boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 - 3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-bromo-1,3,4-thiadiazole, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the deoxygenated solvent system (a common ratio is 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product via column chromatography.

Part 3: Data & Mechanistic Insights

Table 1: Common Conditions for Substitution and Coupling Reactions
Reaction TypeTypical Nucleophile/Coupling PartnerCatalyst/ReagentSolventTemp (°C)Key Considerations
SNAr Amines, Thiols, AlkoxidesBase (K2CO3, Cs2CO3)DMF, DMSO, NMP80-150Use of a polar aprotic solvent is critical.
Suzuki Aryl/Heteroaryl Boronic AcidsPd(PPh3)4, PdCl2(dppf)Dioxane/H2O, Toluene80-110Requires inert atmosphere and deoxygenated solvents.
Buchwald-Hartwig Primary/Secondary AminesPd2(dba)3 + Ligand (e.g., XPhos)Toluene, Dioxane80-110Ligand choice is crucial for success.
Sonogashira Terminal AlkynesPdCl2(PPh3)2, CuITHF, Et3N25-60Copper co-catalyst is often required.
Mechanistic Consideration: The SNAr Pathway

The SNAr reaction on the 5-bromo-1,3,4-thiadiazole ring proceeds through a two-step addition-elimination mechanism.

Diagram: SNAr Mechanism on 1,3,4-Thiadiazole

sub 5-Bromo-1,3,4-Thiadiazole meisenheimer Meisenheimer Complex (Anionic Intermediate) sub->meisenheimer + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) nuc->meisenheimer product Substituted Product meisenheimer->product - Br⁻ (Elimination) leaving_group Bromide (Br⁻) meisenheimer->leaving_group

Caption: Simplified SNAr mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the thiadiazole ring is essential for stabilizing this intermediate.

  • Elimination: The bromide ion is subsequently eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

Understanding this mechanism helps in troubleshooting. For instance, a failure in the reaction could be due to the instability of the Meisenheimer complex, which can be influenced by the substituent at the 2-position and the solvent.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

Optimization

Technical Support Center: Recrystallization of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

Welcome to the dedicated technical support guide for the purification of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol via recrystallization. This document provides in-depth troubleshooting advice and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol via recrystallization. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity and yield for this compound. The guidance herein is synthesized from established principles of crystallization and data from analogous chemical structures.

Troubleshooting Guide: Common Recrystallization Issues & Solutions

This section addresses specific experimental challenges you may encounter while recrystallizing 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol.

Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before reaching the temperature required for crystal nucleation. This is often due to the solvent being too nonpolar for the compound or the solution being too concentrated.

Causality & Remediation Strategy:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration. This lowers the saturation point, allowing the solution to cool further before precipitation, which favors crystal formation.

  • Solvent Polarity Mismatch: The solvent may be too "good" at dissolving the compound even at lower temperatures. After redissolving the oil in the original solvent, add a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise at the boiling point until a faint turbidity appears. Then, add a few drops of the original hot solvent to clarify the solution and allow it to cool slowly. For a polar compound like 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol, a suitable anti-solvent for a polar protic solvent like ethanol would be water.[1]

  • Cooling Rate: Rapid cooling encourages supersaturation and oiling out. Ensure the solution cools slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can promote proper crystal growth.

Question 2: I have very low recovery of my compound after recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low yield is a common issue in recrystallization and can stem from several factors. The key is to maximize the difference in solubility of your compound at high and low temperatures.

Causality & Remediation Strategy:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your compound dissolved even at low temperatures. In your initial dissolution, add the hot solvent in small portions just until the compound fully dissolves. This ensures a saturated solution at that temperature.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. Adding a slight excess of hot solvent (5-10%) before filtration can also help.

  • Incomplete Precipitation: Ensure the solution has been thoroughly cooled to maximize crystal recovery. An ice bath is recommended after the solution has reached room temperature. Allow sufficient time for crystallization to complete.

  • Solvent Choice: The chosen solvent may be too "good," meaning the compound is still significantly soluble at low temperatures. Re-evaluate your solvent choice using the principles outlined in the FAQ section. A solvent pair might provide a better solubility curve.

Question 3: The crystals I obtained are colored, but I expect a white or off-white solid. How do I remove colored impurities?

Answer:

Colored impurities are often large, polar, and non-volatile molecules that can be effectively removed using activated carbon.

Experimental Protocol for Decolorization:

  • Dissolve the crude, colored compound in the appropriate amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is often sufficient). Adding carbon to a boiling solution can cause it to boil over violently.

  • Gently swirl the flask and then heat it back to boiling for a few minutes. The carbon will adsorb the colored impurities.

  • Perform a hot filtration to remove the activated carbon. Ensure your filter paper is fluted to allow for rapid filtration, minimizing cooling and premature crystallization in the funnel.

  • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol?

A1: The ideal solvent should exhibit a steep solubility curve for the compound. This means it should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure, which contains a polar phenol group and a heterocyclic thiadiazole ring, polar solvents are expected to be most effective.[2] For related thiadiazole derivatives, ethanol and mixtures of ethanol-water or DMF-water have been used successfully.[1][3][4]

Ideal Solvent Characteristics:

  • High solubility at boiling point, low solubility at room temperature or below.

  • Inert: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the crystals.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (for removal by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor).

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive if possible.

Q2: How do I select the best solvent system for my compound?

A2: A systematic approach to solvent screening is crucial.

Step-by-Step Solvent Selection Protocol:

  • Initial Screening: Place a small amount of your crude compound (20-30 mg) into several test tubes.

  • Add Potential Solvents: To each tube, add a small volume (0.5 mL) of a different solvent from the table below, covering a range of polarities.

  • Room Temperature Solubility: Agitate the tubes. A good candidate solvent will not dissolve the compound at room temperature.

  • Hot Solubility: Heat the test tubes that passed the previous step in a water or sand bath. A good solvent will dissolve the compound completely at or near its boiling point.

  • Cooling and Crystallization: Allow the hot, clear solutions to cool to room temperature, and then in an ice bath. A good solvent will yield a large crop of crystals.

Table 1: Potential Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh (Polar Protic)100May be a good anti-solvent with a more organic solvent.
EthanolMedium-High (Polar Protic)78Often successful for similar heterocyclic compounds.[3][5]
MethanolHigh (Polar Protic)65Similar to ethanol, but higher solubility for polar compounds.
IsopropanolMedium (Polar Protic)82A less polar alcohol alternative.
Ethyl AcetateMedium (Polar Aprotic)77Good for moderately polar compounds.
AcetoneMedium (Polar Aprotic)56Can be a very effective solvent, but its low boiling point can lead to rapid evaporation.
TolueneLow (Nonpolar)111Unlikely to be a primary solvent but could be part of a solvent pair.

Q3: Can you provide a general workflow for the recrystallization process?

A3: Certainly. The following diagram and protocol outline the standard procedure.

dot

Caption: General workflow for recrystallization.

Standard Recrystallization Protocol:

  • Dissolution: Place the crude 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol in an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the compound just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review - SBQ. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Available at: [Link]

  • Synthesis of some new thiadiazole derivatives and their anticonvulsant activity. Available at: [Link]

  • Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors - PMC. Available at: [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Available at: [Link]

  • Supplementary Information Large Variability and Complexity of Isothermal Solubility for a Series of Redox-Active Phenothiazines. Available at: [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information - ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities - Iranian Journal of Medical Microbiology. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol. Designed for researchers, scientists, and professionals in drug development, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis with structurally related phenols, elucidates the reasoning behind spectral features, and provides robust experimental protocols. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,3,4-thiadiazole scaffold in various pharmacologically active molecules. Accurate structural elucidation is paramount in the synthesis and development of such compounds, with ¹H NMR spectroscopy serving as a cornerstone analytical technique. This guide will dissect the ¹H NMR spectrum of the title compound, offering a detailed interpretation and a comparative analysis against simpler, yet structurally relevant, phenols to highlight the influence of the substituted thiadiazole moiety on the proton chemical environments.

Predicted ¹H NMR Spectrum of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

While an experimental spectrum for the title compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous structures. The predicted spectrum provides a valuable framework for chemists synthesizing this or related molecules.

Molecular Structure and Proton Environments:

Figure 1. Structure of 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol with proton labeling.

Predicted Chemical Shifts and Splitting Patterns:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ha 7.20 - 7.40Doublet2HProtons ortho to the ether linkage, deshielded by the electron-withdrawing thiadiazole ring system.
Hb 6.90 - 7.10Doublet2HProtons ortho to the hydroxyl group, shielded relative to Ha due to the electron-donating nature of the -OH group.
-OH 9.50 - 10.50Broad Singlet1HThe phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[1]

Note: The aromatic protons (Ha and Hb) are expected to exhibit a characteristic AA'BB' splitting pattern, typical for para-disubstituted benzene rings. The coupling constant (J) between Ha and Hb is predicted to be in the range of 8-9 Hz.

Comparative ¹H NMR Analysis

To understand the electronic influence of the 5-bromo-1,3,4-thiadiazol-2-yloxy substituent, a comparison with simpler 4-substituted phenols is instructive.

CompoundAromatic Protons (ortho to -OH)Aromatic Protons (meta to -OH)-OH Proton (ppm)Reference
4-Aminophenol ~6.6 ppm (d)~6.5 ppm (d)~8.4 ppm (s)[1][2]
4-Bromophenol ~7.3 ppm (d)~6.8 ppm (d)Variable (s)[3][4][5]
Predicted: 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol 6.90 - 7.10 ppm (d)7.20 - 7.40 ppm (d)9.50 - 10.50 ppm (s)N/A

Analysis of Comparative Data:

  • Electron-Donating vs. Electron-Withdrawing Effects: The amino group (-NH₂) in 4-aminophenol is strongly electron-donating, causing significant shielding of the aromatic protons, resulting in upfield chemical shifts.[1] Conversely, the bromine atom in 4-bromophenol is electron-withdrawing, leading to a downfield shift of the aromatic protons compared to phenol.

  • The Thiadiazole Substituent: The 5-bromo-1,3,4-thiadiazol-2-yloxy group is a strong electron-withdrawing substituent. This is reflected in the predicted downfield chemical shifts of the Ha protons (meta to the -OH group). The ether linkage provides some electron donation to the ring, which is why the Hb protons (ortho to the -OH group) are predicted to be more shielded than the Ha protons.

  • Phenolic Proton: The predicted chemical shift of the phenolic proton in the title compound is significantly downfield. This is attributed to the strong electron-withdrawing nature of the thiadiazole ring, which increases the acidity of the phenolic proton.

Experimental Protocol for ¹H NMR Analysis

For accurate and reproducible ¹H NMR data acquisition, the following protocol is recommended.

1. Sample Preparation:

G cluster_0 Sample Weighing cluster_1 Dissolution cluster_2 Transfer cluster_3 Analysis weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer analyze Acquire ¹H NMR spectrum transfer->analyze

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromothiadiazole Ethers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the unequivocal structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint of a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of bromothiadiazole ethers, a class of heterocyclic compounds with growing interest in medicinal chemistry. By understanding the intricate cleavage pathways, researchers can accelerate compound identification, differentiate isomers, and gain crucial insights into molecular stability.

The Logic of Fragmentation: Deconstructing Bromothiadiazole Ethers

The fragmentation of bromothiadiazole ethers in a mass spectrometer is not a random process. It is governed by the inherent chemical properties of the molecule, including the stability of the resulting ions and neutral losses. The fragmentation pattern is a composite of the influences exerted by its three key structural motifs: the thiadiazole ring, the ether linkage, and the bromine substituent.

A foundational concept in mass spectrometry is that the initial ionization event, typically the removal of an electron, generates a molecular ion (M+•). This radical cation is energetically unstable and undergoes a series of unimolecular decompositions to form more stable fragment ions.[1] The relative abundance of these fragment ions provides a characteristic pattern.

The Influence of the Bromine Atom

A defining characteristic in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[2][3] This results in a distinctive "M+2" peak that is of almost equal intensity to the molecular ion peak (M+). This isotopic pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in a molecule.

The principal fragmentation pathway for many halogenated compounds is the loss of the halogen atom as a radical, leading to the formation of a carbocation.[3][4] For bromothiadiazole ethers, the cleavage of the C-Br bond is a highly probable event.

The Role of the Ether Linkage

Ethers typically exhibit a weak molecular ion peak in their mass spectra due to the lability of the C-O bonds.[5][6] The major fragmentation pathways for ethers are initiated by the oxygen atom and involve α- and β-cleavages.[5][7]

  • α-Cleavage: This involves the breaking of a bond adjacent to the oxygen atom, resulting in a resonance-stabilized oxonium ion.

  • β-Cleavage: Cleavage of the bond beta to the oxygen atom can also occur, often leading to characteristic fragment ions.

For aromatic ethers, the molecular ion is generally more stable and thus more prominent.[5] Fragmentation often occurs at the bond beta to the aromatic ring.[5]

The Thiadiazole Core: A Heterocyclic Puzzle

The fragmentation of the thiadiazole ring itself is complex and can involve ring cleavage and rearrangements.[8][9] Studies on various thiadiazole derivatives have shown that the substitution pattern significantly influences the fragmentation routes.[8][10] Common fragmentation of five-membered heterocyclic rings can involve the expulsion of small, stable neutral molecules like N2, HCN, or acetylene.[9][11] For 1,2,3-thiadiazoles, the elimination of a nitrogen molecule (N2) from the molecular ion is a common initial fragmentation step.[9]

Proposed Fragmentation Pathways of Bromothiadiazole Ethers

By combining these principles, we can propose the major fragmentation pathways for a generic bromothiadiazole ether.

fragmentation_pathway M Bromothiadiazole Ether (M+•) F1 [M - Br]+ M->F1 - Br• F2 [M - R]+ M->F2 - R• (α-cleavage) F3 [M - OR]+ M->F3 - •OR F4 Thiadiazole Ring Fragments M->F4 Ring Cleavage F5 Ether Chain Fragments F2->F5 Further Fragmentation

Sources

Validation

A Comparative Analysis of the Antibacterial Potency of Brominated vs. Chlorinated Thiadiazoles: A Guide for Medicinal Chemists

Introduction: The Enduring Relevance of Thiadiazoles and Halogenation in Antibacterial Drug Discovery The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] He...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Thiadiazoles and Halogenation in Antibacterial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1] Heterocyclic compounds, particularly those containing the 1,3,4-thiadiazole scaffold, have emerged as a cornerstone in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent antibacterial properties.[1][2] The 1,3,4-thiadiazole ring is a versatile pharmacophore, acting as a hydrogen bond acceptor and a two-electron donor system, which allows it to readily interact with biological targets.[1][2] Its metabolic stability and favorable pharmacokinetic profile further enhance its appeal as a scaffold for drug design.[3]

A proven strategy to enhance the therapeutic efficacy of pharmacophores is halogenation. The incorporation of halogen atoms, such as chlorine and bromine, into a lead molecule can profoundly alter its physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications can significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for target enzymes or receptors.[4] Specifically in antibacterial agents, halogens can enhance membrane permeability, particularly across the complex outer membrane of Gram-negative bacteria, and strengthen interactions with bacterial enzymes or DNA.[4]

This guide provides a comparative analysis of the antibacterial potency of brominated versus chlorinated 1,3,4-thiadiazole derivatives. We will synthesize data from various studies, delve into structure-activity relationships (SAR), outline key experimental protocols, and explore the underlying mechanisms of action to provide a comprehensive resource for researchers in the field.

The Influence of Halogenation: A Mechanistic Overview

The introduction of a halogen atom onto the thiadiazole core or its substituents is not merely an arbitrary addition. The choice between bromine and chlorine is a critical decision in the lead optimization process, driven by their distinct properties.

  • Chlorine: Being more electronegative and smaller than bromine, chlorine can form strong hydrogen bonds and dipole interactions. Its inclusion often increases the acidity of nearby protons and can influence the overall electronic distribution of the molecule, potentially enhancing its interaction with polar residues in an enzyme's active site.

  • Bromine: While less electronegative, bromine is more polarizable and lipophilic. This increased lipophilicity can improve a compound's ability to cross bacterial cell membranes.[1] Furthermore, bromine can participate in halogen bonding, a non-covalent interaction with Lewis bases that can contribute significantly to binding affinity and specificity.

The strategic placement of these halogens can, therefore, fine-tune a molecule's biological activity, transforming a moderately active compound into a potent antibacterial agent.

Comparative Antibacterial Potency: An Evidence-Based Analysis

Numerous studies have demonstrated that the presence of either chloro or bromo substituents on thiadiazole derivatives often correlates with significant antibacterial activity. The relative potency, however, can be highly dependent on the specific scaffold, the position of the halogen, and the target bacterial species.

Studies suggest that electron-withdrawing groups, such as chloro and bromo, at the ortho and para positions of a phenyl ring attached to the thiadiazole scaffold, confer significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[3]

In one study, chloro-substituted thiadiazoles exhibited stronger antimicrobial activity compared to derivatives with nitro, methoxy, or methyl groups.[3] Another study found that a 4-bromophenyl substituted thiadiazole was among the few active compounds in its series, showing notable activity against Staphylococcus epidermidis and Micrococcus luteus.[3] Similarly, research by Upadhyay and Mishra highlighted that fluorinated and chlorinated thiadiazole-2-amine derivatives demonstrated good inhibitory effects against S. aureus and B. subtilis, with MIC values ranging from 20–28 µg/mL.[5][6]

The following table summarizes representative data from various studies, comparing the antibacterial activity of brominated and chlorinated thiadiazoles.

Compound ScaffoldHalogen SubstituentBacterial StrainActivity Measurement (MIC in µg/mL)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine4-ChloroS. aureus, B. subtilis20-28[5]
2,5-disubstituted-1,3,4-thiadiazole4-ChloroS. aureus, E. coli25[7]
5-(substituted)-N-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine3-Chloro, 4-FluoroS. aureus, E. coli25[7]
2-(1-adamantylamino)-5-(substituted phenyl)-1,3,4-thiadiazole4-ChloroB. subtilis, S. aureusGood Activity[5]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative4-BromoS. epidermidis31.25[3]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative4-BromoM. luteus15.63[3]
Benzothiazolotriazole-thiadiazole derivativeBromoS. aureus128[3]

Structure-Activity Relationship (SAR) Insights:

  • Gram-Negative Bacteria: For Gram-negative organisms like E. coli, enhancing cell membrane permeability is crucial. Attaching halogens to the thiadiazole ring itself has been proposed as a strategy to improve penetration through the outer membrane.[4]

  • Gram-Positive Bacteria: In Gram-positive bacteria, which lack an outer membrane, the electronic effects of the halogen may play a more dominant role in enzyme inhibition.[4]

  • Positional Importance: The position of the halogen on an appended aryl ring is critical. Para- and ortho-substitutions often yield higher potency than meta-substitutions, likely due to more favorable interactions within the target's binding site.[3] For instance, among isomeric chloro-derivatives, a 2-chlorophenyl substitution was found to be particularly favorable for antimicrobial potency.[3]

Proposed Mechanisms of Action

Halogenated thiadiazoles are believed to exert their antibacterial effects through multiple mechanisms. Their ability to disrupt essential biochemical processes is a key aspect of their efficacy.[4]

  • Enzyme Inhibition: A primary mechanism involves the inhibition of crucial bacterial enzymes. Docking studies have suggested that some thiadiazole derivatives can act as inhibitors of DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[8] The halogen atoms can form halogen bonds or other electrostatic interactions that anchor the inhibitor within the enzyme's active site.

  • Disruption of Cell Wall/Membrane Synthesis: Thiadiazole derivatives can interfere with the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability.[4] They may also disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.[4]

  • Inhibition of Protein Synthesis: Some evidence points towards the ability of thiadiazoles to inhibit bacterial protein synthesis, another critical pathway for bacterial survival.[4]

The following diagram illustrates these potential mechanisms.

Mechanism_of_Action Thiadiazole Halogenated Thiadiazole Membrane Cell Membrane Permeation Thiadiazole->Membrane Increased Lipophilicity Enzyme Enzyme Inhibition (DNA Gyrase, Topoisomerase) Membrane->Enzyme CellWall Cell Wall Synthesis Inhibition Membrane->CellWall Death Bacterial Cell Death Enzyme->Death DNA Replication Blocked CellWall->Death Lysis

Caption: Proposed antibacterial mechanisms of halogenated thiadiazoles.

Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. Below are representative methodologies for the synthesis and antibacterial evaluation of halogenated thiadiazoles.

Protocol 1: General Synthesis of Halogenated 2-Amino-1,3,4-Thiadiazoles

This protocol describes a common method for synthesizing 2-amino-5-(halogen-substituted-phenyl)-1,3,4-thiadiazoles, a core structure in many active compounds.

Causality: The synthesis begins with a halogen-substituted benzoic acid. The choice of acid determines the final halogen substituent on the phenyl ring. Thiosemicarbazide is used as the key reagent to build the five-membered thiadiazole ring, and a strong acid like phosphorus oxychloride (POCl₃) or sulfuric acid acts as a cyclizing and dehydrating agent.[8][9]

Step-by-Step Methodology:

  • Preparation of Thiosemicarbazone:

    • To a solution of the desired halogen-substituted benzoic acid (1.0 eq) in ethanol, add thiosemicarbazide (1.1 eq).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into crushed ice.

    • Filter the resulting precipitate, wash with cold water, and dry to yield the intermediate thiosemicarbazone.

  • Oxidative Cyclization:

    • To the dried thiosemicarbazone (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) dropwise under cooling in an ice bath.

    • Allow the mixture to stir at room temperature for 1 hour, then reflux for 2-3 hours.

    • Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-5-(halogen-substituted-phenyl)-1,3,4-thiadiazole.[9]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the in vitro antibacterial potency of a compound.

Causality: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used, high-throughput technique for this purpose.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using MHB to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]

The following diagram outlines the general workflow for synthesis and evaluation.

Workflow start Select Halogenated Benzoic Acid (Chloro- or Bromo-) synth Synthesis via Thiosemicarbazide Route start->synth purify Purification & Characterization (TLC, Recrystallization, NMR, MS) synth->purify mic_prep Prepare Compound Dilutions & Bacterial Inoculum purify->mic_prep Pure Compound mic_assay MIC Assay (Broth Microdilution) mic_prep->mic_assay data Data Analysis: Compare MIC Values (Bromo vs. Chloro) mic_assay->data

Caption: Workflow for synthesis and antibacterial screening of thiadiazoles.

Conclusion and Future Perspectives

The available evidence strongly supports the role of halogenation in enhancing the antibacterial activity of 1,3,4-thiadiazole derivatives. Both chlorinated and brominated analogues have demonstrated significant potency against a range of bacterial pathogens.

  • Comparative Efficacy: A definitive declaration of superiority for either bromine or chlorine is not possible, as the optimal choice is highly context-dependent. Chloro-derivatives are frequently reported with potent activity, while bromo-substituents can offer advantages in lipophilicity and the potential for halogen bonding. The selection between them should be a key variable explored during lead optimization.

  • Future Directions: Future research should focus on synthesizing pairs of chlorinated and brominated analogues within the same molecular scaffold to enable direct and robust comparisons. Further investigation into their mechanisms, particularly through enzymatic assays and resistance studies, will be crucial. The development of hybrid molecules that combine the halogenated thiadiazole moiety with other known antibacterial pharmacophores could also be a promising strategy to combat drug-resistant bacteria.[4]

By systematically exploring the impact of halogenation, medicinal chemists can continue to unlock the full therapeutic potential of the versatile thiadiazole scaffold in the ongoing fight against bacterial infections.

References

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Comparative

A Comparative Guide to the X-ray Crystallography of 1,3,4-Thiadiazole Derivatives

Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold in Modern Chemistry The 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold in Modern Chemistry

The 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its remarkable versatility stems from a unique combination of electronic properties, metabolic stability, and the capacity to engage in a wide array of intermolecular interactions. This has led to the incorporation of the 1,3,4-thiadiazole motif into a multitude of approved drugs, agrochemicals, and functional materials. The diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, underscore the critical importance of understanding their precise three-dimensional structures.

X-ray crystallography provides an unparalleled, atom-level view of molecular architecture, offering definitive insights into bond lengths, bond angles, conformational preferences, and the intricate network of non-covalent interactions that govern crystal packing. For researchers in drug discovery and materials development, this information is invaluable. It facilitates a deeper understanding of structure-activity relationships (SAR), guides the rational design of next-generation analogs with improved properties, and provides a foundational understanding of the solid-state characteristics that influence solubility, stability, and bioavailability.

This guide presents a comparative analysis of the X-ray crystallographic data for a selection of 1,3,4-thiadiazole derivatives, showcasing the influence of substituent patterns on their crystal structures. We will delve into the practical aspects of obtaining high-quality single crystals and the subsequent crystallographic analysis, providing a robust framework for researchers seeking to leverage this powerful technique in their own work.

Experimental Cornerstone: A Validated Workflow for Structural Elucidation

The journey from a synthesized compound to a refined crystal structure is a multi-step process demanding meticulous attention to detail. The following section outlines a comprehensive, field-proven workflow for the synthesis, crystallization, and X-ray diffraction analysis of 1,3,4-thiadiazole derivatives. This protocol is designed to be a self-validating system, where the quality of the outcome at each stage is a prerequisite for success in the next.

Representative Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. This approach is widely applicable and can be adapted for a variety of starting materials.

Step-by-Step Protocol:

  • Thiosemicarbazone Formation (if starting from an aldehyde):

    • Dissolve the chosen aldehyde (1 equivalent) in ethanol.

    • Add an equimolar amount of thiosemicarbazide.

    • Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash with cold ethanol and dry.

  • Cyclization to the 1,3,4-Thiadiazole Ring:

    • To the thiosemicarbazone (1 equivalent), add a dehydrating/cyclizing agent. A common and effective reagent is ferric chloride (FeCl₃) or phosphorus oxychloride (POCl₃).

    • Using FeCl₃: Suspend the thiosemicarbazone in a suitable solvent like ethanol. Add a solution of FeCl₃ (typically 3 equivalents) in ethanol dropwise with stirring. Reflux the mixture for 4-6 hours.

    • Using POCl₃: Carefully add phosphorus oxychloride (excess) to the thiosemicarbazide or carboxylic acid and thiosemicarbazide mixture at 0 °C. Allow the reaction to warm to room temperature and then heat gently (e.g., 70-80 °C) for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • After completion, pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., ammonia solution or sodium bicarbonate) to precipitate the crude product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification:

    • The crude 1,3,4-thiadiazole derivative is typically purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like DMF/water).

The Art and Science of Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The following are common techniques applicable to 1,3,4-thiadiazole derivatives. The key is to allow for slow crystal growth, which promotes the formation of a well-ordered lattice.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) to near saturation at room temperature. Loosely cover the container (e.g., with parafilm pierced with a few small holes) and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.

Single-Crystal X-ray Diffraction: From Crystal to Structure

The following outlines the general workflow for obtaining and refining single-crystal X-ray diffraction data.

experimental_workflow

Caption: A generalized workflow for the structural elucidation of 1,3,4-thiadiazole derivatives.

Step-by-Step X-ray Diffraction Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction and Correction: The raw diffraction data is processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Analysis of 1,3,4-Thiadiazole Crystal Structures

To illustrate the impact of substitution on the crystal packing of 1,3,4-thiadiazole derivatives, we will compare the crystallographic data of three representative compounds:

  • Compound 1: 2-amino-5-methyl-1,3,4-thiadiazole

  • Compound 2: 2,5-diphenyl-1,3,4-thiadiazole

  • Compound 3: 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

The following table summarizes key crystallographic parameters for these derivatives.

Parameter2-amino-5-methyl-1,3,4-thiadiazole2,5-diphenyl-1,3,4-thiadiazole2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
Formula C₃H₅N₃SC₁₄H₁₀N₂SC₈H₆ClN₃S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/c
a (Å) 7.643(2)5.928(1)12.067(2)
b (Å) 5.719(2)9.771(2)5.684(1)
c (Å) 11.968(4)10.223(2)13.528(3)
β (°) ** 99.46(3)97.48(3)108.08(3)
Volume (ų) **515.6(3)586.2(2)881.5(3)
Z 424
Key Intermolecular Interactions N-H···N hydrogen bonds, π-π stackingC-H···π interactions, π-π stackingN-H···N hydrogen bonds, C-H···Cl interactions
CCDC Number 151194117559Not available, data from similar structures

Analysis of Structural Features and Intermolecular Interactions:

The crystallographic data reveals significant differences in the packing arrangements of these three derivatives, primarily driven by the nature of their substituents.

  • 2-amino-5-methyl-1,3,4-thiadiazole (Compound 1) features a relatively simple structure where the primary intermolecular forces are N-H···N hydrogen bonds involving the amino group and the nitrogen atoms of the thiadiazole ring. These interactions link the molecules into chains and sheets, leading to a densely packed structure. The small methyl group has a minimal steric influence on the overall packing.

  • 2,5-diphenyl-1,3,4-thiadiazole (Compound 2) , in contrast, lacks the strong hydrogen bonding donors of the amino group. Its crystal packing is dominated by weaker C-H···π and π-π stacking interactions between the phenyl rings. The large, aromatic phenyl groups dictate a herringbone-type packing arrangement, which is common for such planar aromatic molecules.

  • 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (Compound 3) presents a combination of the features observed in the other two compounds. The presence of the amino group allows for the formation of N-H···N hydrogen bonds, similar to Compound 1. However, the bulky 4-chlorophenyl substituent introduces additional interactions, including C-H···Cl contacts and potential halogen bonding. The interplay between these different non-covalent forces results in a more complex packing motif compared to the other two examples.

intermolecular_interactions

Caption: Key intermolecular interactions influencing the crystal packing of the selected 1,3,4-thiadiazole derivatives.

Conclusion: From Structure to Function

This comparative guide highlights the profound impact of substituent choice on the solid-state architecture of 1,3,4-thiadiazole derivatives. The interplay of strong hydrogen bonds, weaker C-H···π and π-π stacking interactions, and halogen bonding dictates the unique crystal packing of each molecule. For researchers in drug development and materials science, a thorough understanding of these structural nuances is paramount. By leveraging the power of X-ray crystallography, it is possible to gain critical insights that can accelerate the design and synthesis of novel 1,3,4-thiadiazole-based compounds with tailored properties and enhanced performance. The experimental protocols and comparative data presented herein provide a valuable resource for those embarking on the structural characterization of this important class of heterocyclic compounds.

References

  • Lynch, D. E., et al. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 57(10), 1201-1203. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 117559: 2,5-diphenyl-1,3,4-thiadiazole. [Link]

  • Mathew, M., & Palenik, G. J. (1971). The crystal and molecular structure of 2,5-diphenyl-1,3,4-thiadiazole. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(1), 59-64. [Link]

  • Koparır, M., et al. (2004). 2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. Acta Crystallographica Section E: Structure Reports Online, 60(7), o1220-o1221. [Link]

  • Patai, S. (Ed.). (1977). The Chemistry of the Thiol Group. John Wiley & Sons. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

  • Crystallography Open Database. [Link]

Validation

A Researcher's Guide to Elemental Analysis of Thiadiazolyl Oxy Phenol Derivatives

In the landscape of modern drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. For researchers working with heterocyclic compounds such as thiadiazolyl oxy phen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel synthesized compounds is paramount. For researchers working with heterocyclic compounds such as thiadiazolyl oxy phenol derivatives—a scaffold of significant interest due to its diverse pharmacological activities—elemental analysis serves as a fundamental validation of chemical identity and purity.[1][2][3] This guide provides an in-depth comparison of theoretical and experimental elemental analysis for this class of compounds, grounded in established analytical principles and practical insights.

The Foundational Role of Elemental Analysis

Elemental analysis, at its core, determines the mass fractions of the constituent elements within a sample.[4] For a newly synthesized thiadiazolyl oxy phenol, this technique provides a quantitative measure of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are the building blocks of this molecule. The experimental results are then compared against the theoretical elemental composition derived from the compound's molecular formula. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is a strong indicator of the compound's purity and the successful synthesis of the target structure.[5][6]

Theoretical Elemental Composition: A Case Study

To illustrate the principles of elemental analysis calculation, let's consider a representative molecule from this class: 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol .

Molecular Formula: C₈H₇N₃OS

Step 1: Calculation of Molecular Weight

To begin, we calculate the molecular weight of the compound using the atomic weights of its constituent elements. The International Union of Pure and Applied Chemistry (IUPAC) provides standardized atomic weights for this purpose.[7][8]

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 7 atoms × 1.008 g/mol = 7.056 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Sulfur (S): 1 atom × 32.06 g/mol = 32.06 g/mol

Total Molecular Weight: 96.088 + 7.056 + 42.021 + 15.999 + 32.06 = 193.224 g/mol

Step 2: Calculation of Theoretical Elemental Percentages

The theoretical percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[4][9]

  • %C = (96.088 / 193.224) × 100 = 49.73%

  • %H = (7.056 / 193.224) × 100 = 3.65%

  • %N = (42.021 / 193.224) × 100 = 21.75%

  • %O = (15.999 / 193.224) × 100 = 8.28%

  • %S = (32.06 / 193.224) × 100 = 16.59%

These theoretical values serve as the benchmark against which experimental data will be compared.

Experimental Determination: The Combustion Analysis Workflow

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis, often performed using a CHNS analyzer.[10][11] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace, followed by the quantitative analysis of the resulting gaseous products.

The underlying principle of combustion analysis is the conversion of the sample's constituent elements into simple, detectable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (NOx), and sulfur to sulfur dioxide (SO₂).[10][12]

Below is a generalized workflow for combustion-based elemental analysis:

Combustion Analysis Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Weighing Sample Weighing Encapsulation Encapsulation Sample Weighing->Encapsulation Precise Mass Combustion Combustion Encapsulation->Combustion Introduction to Furnace Gas Separation Gas Separation Combustion->Gas Separation Combustion Products Detection Detection Gas Separation->Detection Separated Gases Signal Integration Signal Integration Detection->Signal Integration Calculation Calculation Signal Integration->Calculation Report Generation Report Generation Calculation->Report Generation

Caption: A schematic overview of the combustion analysis workflow.

Comparing Theoretical and Experimental Data: A Practical Guide

The following table presents the theoretical elemental composition of 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol alongside hypothetical experimental data from two different CHNS analyzers. This comparison highlights the expected precision and potential variations in results.

ElementTheoretical %Instrument A (TCD) Experimental %DeviationInstrument B (IR & TCD) Experimental %Deviation
C 49.7349.65-0.0849.81+0.08
H 3.653.71+0.063.62-0.03
N 21.7521.68-0.0721.80+0.05
S 16.5916.49-0.1016.65+0.06

Instrument A utilizes a Thermal Conductivity Detector (TCD) for all elements, a common and robust configuration.[13] Instrument B employs a combination of Non-Dispersive Infrared (NDIR) detection for carbon and a TCD for hydrogen, nitrogen, and sulfur, which can offer enhanced sensitivity for carbon analysis.[14]

As demonstrated in the table, the experimental values from both instruments fall well within the acceptable ±0.4% deviation from the theoretical values, providing strong evidence for the successful synthesis and purity of the target compound.[5][6]

Experimental Protocol: CHNS Analysis

Objective: To determine the elemental composition (C, H, N, S) of a synthesized thiadiazolyl oxy phenol derivative.

Materials:

  • Synthesized thiadiazolyl oxy phenol sample

  • Tin capsules

  • Microbalance

  • CHNS analyzer (e.g., Thermo Scientific™ FlashSmart™ Elemental Analyzer or similar)[13]

  • Certified reference materials for calibration (e.g., sulfanilamide, BBOT)[15]

Procedure:

  • Instrument Calibration: Calibrate the CHNS analyzer according to the manufacturer's instructions using certified reference materials. This step is crucial for ensuring the accuracy of the measurements.

  • Sample Preparation:

    • Ensure the sample is homogenous and dry.

    • Using a microbalance, accurately weigh 1-2 mg of the sample into a tin capsule.

    • Seal the tin capsule to enclose the sample securely.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the CHNS analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The combustion products are carried by a helium stream through a reduction furnace and then to a gas chromatography column for separation.

    • The separated gases are detected, and the resulting signals are integrated by the instrument's software.

  • Data Interpretation:

    • The software calculates the percentage of each element based on the integrated signals and the initial sample weight.

    • Compare the experimental results to the theoretical values. The deviation should be within ±0.4% for a pure sample.

Conclusion

Elemental analysis is an indispensable tool in the arsenal of researchers and scientists in the field of drug development and chemical synthesis. For novel compounds like thiadiazolyl oxy phenol derivatives, it provides a crucial checkpoint for verifying the molecular formula and assessing purity. By understanding the principles behind the theoretical calculations and the experimental methodologies, researchers can confidently interpret their data and ensure the integrity of their scientific findings. The close agreement between theoretical and experimental data, as demonstrated in this guide, is a hallmark of successful synthetic chemistry and a critical step in the journey from discovery to application.

References

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Lawn, R. (n.d.). Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method. Retrieved from [Link]

  • Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved from [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Retrieved from [Link]

  • Khakpash, M., et al. (2024, January 7). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. Retrieved from [Link]

  • Al-Obaidi, A. M. J. (2013). Synthesis And Characterization Of Some 1,3,4 - Thiadiazole Derivatives. Ibn Al-Haitham Journal for Pure and Applied Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • Analytik Jena. (n.d.). Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis. Retrieved from [Link]

  • MDPI. (2024, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 28). 6.8: Calculating Empirical Formulas for Compounds. Retrieved from [Link]

  • Al-Masoudi, W. A. M., et al. (2024, January 18). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 12). Percent Composition By Mass [Video]. YouTube. Retrieved from [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (2023, November 15). Synthesis and Characterization of Salicylic acid-derived Thiadiazol coupled Resorcinol for Textile Application on Terrycloth. Retrieved from [Link]

  • Wikipedia. (n.d.). International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • University of Waterloo. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • MDPI. (2020, August 10). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

  • ResearchGate. (2018, January). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Retrieved from [Link]

  • Iranian Journal of Medical Microbiology. (2025, January 15). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Retrieved from [Link]

  • ChemTeam. (n.d.). Empirical and Molecular Formulas. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • IUPAC. (2023, January 27). Orange Book. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • IUPAC. (n.d.). Recommendations and Technical Reports. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]

  • MDPI. (2022, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

Sources

Comparative

Comparative Synthesis Yields of Thiadiazole Ethers via Different Catalysts

This guide provides an in-depth comparative synthesis of thiadiazole ethers (specifically 2-alkoxy and 2-alkylthio-1,3,4-thiadiazoles), focusing on catalytic efficiency, yields, and mechanistic pathways. Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative synthesis of thiadiazole ethers (specifically 2-alkoxy and 2-alkylthio-1,3,4-thiadiazoles), focusing on catalytic efficiency, yields, and mechanistic pathways.

Executive Summary

Thiadiazole ethers (and thioethers) act as critical pharmacophores in anticancer, antimicrobial, and anti-inflammatory drug development.[1] Their synthesis primarily follows two routes: (A) Nucleophilic Substitution (S-alkylation of thiols or O-alkylation/displacement of halides) and (B) Catalytic Cyclization of ether-bearing precursors.

This guide compares the performance of traditional inorganic bases (


, 

) against emerging green catalytic systems (Enzymatic Laccase,

/Fluorapatite). While traditional bases offer reliability (85–95% yields), green catalysts provide superior atom economy and milder conditions, albeit with substrate-dependent yields (46–94%).

Mechanistic Pathways & Catalytic Logic

Pathway A: S-Alkylation of 1,3,4-Thiadiazole-2-thiol

This is the most common route for generating thiadiazole thioethers. The reaction relies on the deprotonation of the thiol group (pKa ~6–7) to generate a thiolate nucleophile, which attacks an alkyl halide.

  • Catalyst Role: Bases like

    
     or 
    
    
    
    facilitate deprotonation.
    
    
    is often superior in aprotic solvents (DMF/Acetone) due to the "naked anion" effect, enhancing nucleophilicity.
  • Green Alternative: Laccase enzymes can catalyze oxidative coupling to form thioethers under aqueous conditions.

Pathway B: Nucleophilic Aromatic Substitution ( )

Displacement of a 2-halogen (Cl/Br) on the thiadiazole ring by an alkoxide or phenoxide.

  • Catalyst Role: Requires stronger bases or phase transfer catalysts (PTC) to overcome the activation energy barrier, as the thiadiazole ring is electron-deficient but less reactive than pyridine.

Pathway C: Catalytic Cyclization

Forming the thiadiazole ring after the ether linkage is already present in the precursor (e.g., thiosemicarbazone).

  • Catalyst Role: Dehydrating agents (

    
    , 
    
    
    
    ) or oxidative cyclizers (
    
    
    ,
    
    
    ,
    
    
    ) drive the ring closure.

ReactionPathways Precursor Precursor (Thiosemicarbazide) Cat1 Cyclization Cat. (V2O5, H2SO4) Precursor->Cat1 Ring Closure Thiol 1,3,4-Thiadiazole-2-thiol Cat2 Base Cat. (K2CO3, Cs2CO3) Thiol->Cat2 S-Alkylation (R-X) Cat3 Green Cat. (Laccase) Thiol->Cat3 Oxidative Coupling Halide 2-Halo-1,3,4-Thiadiazole Halide->Cat2 SnAr (R-OH/R-SH) Ether Thiadiazole Ether/Thioether (Target) Cat1->Thiol Cat1->Halide Cat2->Ether Cat3->Ether

Figure 1: Strategic pathways for synthesizing thiadiazole ethers. Path A (via Thiol) is the most versatile for library generation.

Comparative Analysis of Catalytic Systems

Inorganic Bases ( vs. )[2]
  • Mechanism: Deprotonation of thiol/hydroxyl groups.

  • Performance:

    
     in acetone or DMF is the industry standard, consistently yielding 85–95% .
    
  • Cesium Advantage:

    
     provides higher solubility in organic solvents and a larger cation radius, creating a looser ion pair with the thiolate. This results in faster reaction kinetics (often reducing time by 30–50%) and higher yields for sterically hindered substrates.
    
Heterogeneous Nanocatalysts ( /Fluorapatite)
  • Application: Primarily for cyclization of ether-containing precursors.

  • Performance: Vanadium oxide on fluorapatite (

    
    ) has demonstrated yields of 90–97%  in ethanol at room temperature.
    
  • Advantage: Reusable, avoids corrosive acids (

    
    , 
    
    
    
    ), and simple work-up (filtration).
Biocatalysis (Laccase)[3]
  • Application: Synthesis of oxa(thia)diazole aryl thioethers via oxidative coupling.

  • Performance: Yields vary significantly (46–94% ) depending on the substrate's electronic properties.

  • Advantage: Operates in aqueous media at ambient temperature (Green Chemistry), eliminating toxic solvents like DMF.

Data Summary: Yield Comparison
Reaction TypeCatalyst / SystemSolventTemp (°C)Time (h)Yield (%)Ref
S-Alkylation

(Anhydrous)
Acetone/DMFReflux3–692% [1, 2]
S-Alkylation Laccase (Enzyme)Buffer/EtOH25 (RT)12–2446–94% [3]
Cyclization

/ Fluorapatite
Ethanol25 (RT)0.590–97% [4]
Cyclization

(Conc.)[2]
N/A0–52–486–89% [5]
Cyclization

DioxaneReflux2–580–90% [6]

Detailed Experimental Protocols

Protocol A: High-Yield S-Alkylation using

Best for: Standard laboratory synthesis of thioethers.

  • Preparation: Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.0 equiv) in dry acetone or DMF (10 mL/mmol).

  • Activation: Add anhydrous

    
      (1.5 equiv). Stir at room temperature for 30 minutes to ensure thiol deprotonation.
    
  • Alkylation: Add the appropriate alkyl halide (1.1 equiv) dropwise.

  • Reaction: Reflux the mixture for 3–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

  • Work-up:

    • Filter off the inorganic salts (

      
      /KX).
      
    • Evaporate the solvent under reduced pressure.

    • Recrystallize the residue from ethanol to obtain the pure thioether.

    • Expected Yield: 85–92%.

Protocol B: Green Synthesis via Laccase-Catalyzed Coupling

Best for: Environmentally sensitive synthesis of aryl thioethers.

  • Preparation: In a reaction flask, mix catechol derivative (1.0 equiv) and 1,3,4-thiadiazole-2-thiol (1.0 equiv) in a phosphate buffer (pH 7.0) / Ethanol mixture (80:20 v/v).

  • Catalysis: Add Laccase enzyme (e.g., from Myceliophthora thermophila, 10 U/mmol).

  • Reaction: Stir open to air (oxidant source) at room temperature for 12–24 hours.

  • Work-up:

    • Extract with ethyl acetate.

    • Dry organic layer over

      
      .
      
    • Purify via column chromatography.

    • Expected Yield: 75–94% (Substrate dependent).

Mechanistic Visualization: S-Alkylation

The following diagram illustrates the base-catalyzed mechanism, highlighting the critical deprotonation step that dictates the reaction rate.

AlkylationMechanism Start 1,3,4-Thiadiazole-2-thiol (Acidic SH) Intermediate Thiolate Anion (Nucleophile) Start->Intermediate Deprotonation (-H+) Base Base (K2CO3) Base->Intermediate Catalysis TS Transition State (Sn2 Attack) Intermediate->TS + R-X Electrophile Alkyl Halide (R-X) Electrophile->TS Product Thiadiazole Thioether TS->Product - X-

Figure 2: Mechanism of Base-Catalyzed S-Alkylation. The formation of the thiolate anion is the rate-determining activation step.

References

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles. National Institutes of Health (PMC). [Link]

  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles. Current Organic Synthesis. [Link]

  • Biocatalytic synthesis of oxa(thia)diazole aryl thioethers. Scientific Reports. [Link][3]

  • Green synthesis of [1,3,4]thiadiazolo... using vanadium oxide loaded on fluorapatite. RSC Advances. [Link]

  • Comparative Study of the Synthetic Approaches... of 1,3,4-Thiadiazoles. Molecules (MDPI). [Link]

  • Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is a specialized heterocyclic intermediate often employed in the synthesis of bioactive scaffolds for drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol is a specialized heterocyclic intermediate often employed in the synthesis of bioactive scaffolds for drug discovery. Its structure combines three distinct functional moieties: a phenol group, a 1,3,4-thiadiazole ring, and a bromine substituent.

The Safety Paradox: While phenol ethers are generally less corrosive than free phenols, this compound retains a free phenolic hydroxyl group (implied by the "phenol" suffix and standard nomenclature for this class). Furthermore, the thiadiazole ring is a known pharmacophore, often imparting specific biological activity (e.g., enzyme inhibition).[1]

Operational Directive: Treat this compound as a Potent Compound (Occupational Exposure Band 3) . Do not rely solely on standard "irritant" classifications. The combination of lipophilicity (from the bromine) and potential biological activity requires a containment strategy that prevents both inhalation of dust and dermal absorption.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific risks.[2][3] Since specific toxicological data for this exact CAS is limited, we apply the Read-Across Principle using validated data from structural analogs (4-Bromophenol and 2-Amino-5-bromo-1,3,4-thiadiazole).

Composite Hazard Profile
Hazard ClassRisk LevelMechanism of Action
Acute Toxicity (Oral/Dermal) Category 4 (Harmful) Phenolic compounds can uncouple oxidative phosphorylation; Thiadiazoles may inhibit specific metabolic enzymes.
Skin Corrosion/Irritation Category 2 (Irritant) The free phenolic hydroxyl group can denature proteins, leading to irritation or chemical burns upon prolonged contact.
Eye Damage Category 2A (Severe Irritant) Crystalline dusts can cause mechanical abrasion and chemical cauterization of the cornea.
Sensitization Potential Halogenated heterocycles are potential sensitizers; repeated exposure may trigger allergic dermatitis.

Critical Insight: Unlike simple mineral acids, phenolic burns may cause a local anesthetic effect. Pain is a lagging indicator. You may be exposed without immediately feeling it. Therefore, PPE must provide a passive barrier that does not rely on the user's sensory feedback.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "lab coat and gloves" to a permeation-based selection strategy.

Hand Protection: The "Double-Glove" Standard

Standard 4-mil nitrile gloves provide insufficient breakthrough time for halogenated phenols in organic solvents.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade). Acts as a second skin and sweat barrier.

  • Secondary Layer (Outer): 8-mil Nitrile (High Risk) or Silver Shield® (Laminate) if handling concentrated solutions (>1M).

  • Rationale: The outer glove absorbs the mechanical stress and initial chemical splash. The inner glove protects against micro-tears.

  • Change Frequency: Every 60 minutes or immediately upon splash.

Respiratory Protection[1][2][6][8]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is compromised/cleaning spills): Half-face respirator with P100 + Organic Vapor (OV) cartridges.

    • Why OV? To capture phenolic vapors.

    • Why P100? To capture the solid particulate/dust.

Body & Eye Defense[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.

    • Avoid: Cotton coats (they absorb and hold phenols against the skin).

Operational Workflow: The "Clean-Dirty" Line

To maintain containment, follow this strict Donning and Doffing protocol.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the correct PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess Reagent State State_Check Is the compound Solid (Dust) or Liquid (Solution)? Start->State_Check Solid Solid / Powder State_Check->Solid Solid Liquid Liquid / Solution State_Check->Liquid Liquid Risk_Dust Risk: Inhalation of Particulates Solid->Risk_Dust Risk_Splash Risk: Dermal Absorption & Splash Liquid->Risk_Splash PPE_Solid Protocol A (Solids): 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. N95/P100 Backup (if outside hood) 4. Anti-static Spatula Risk_Dust->PPE_Solid PPE_Liquid Protocol B (Liquids): 1. Fume Hood 2. Silver Shield Gloves (if >1M) 3. Splash Goggles 4. Tyvek Sleeve Covers Risk_Splash->PPE_Liquid

Figure 1: PPE Selection Logic based on physical state and primary exposure risks.

Step-by-Step Protocol
  • Pre-Work Inspection:

    • Verify fume hood flow.

    • Clear the hood deck of unnecessary clutter to prevent turbulence.

    • Place a disposable absorbent pad (pig mat) on the work surface.

  • Weighing & Transfer (Highest Risk Step):

    • Problem: Static electricity often causes thiadiazole powders to "fly."

    • Solution: Use an anti-static gun or ionizer bar during weighing.

    • Technique: Keep the balance inside the hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it tightly, and then wipe the exterior with methanol before removing it for weighing.

  • Reaction Setup:

    • Add solvent slowly.

    • Caution: Exothermic reaction potential. If using strong bases (e.g., NaH) to deprotonate the phenol, hydrogen gas will evolve. Ensure venting.

  • Decontamination (Doffing):

    • Wipe outer gloves with ethanol/acetone before removal.

    • Remove outer gloves inside the hood.

    • Remove goggles.

    • Remove inner gloves (turning inside out).

    • Wash hands with soap and water for 60 seconds (do not use solvents on bare skin).

Emergency Response & Waste Disposal

Exposure Response
  • Skin Contact:

    • Immediate Action: Flush with water for 15 minutes.

    • Phenol Specifics: If the skin turns white or numb, use Polyethylene Glycol 300 or 400 (PEG-300) . PEG acts as a solvent to extract the phenol from the lipid layer of the skin more effectively than water.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek an ophthalmologist immediately.

Waste Disposal Strategy

Proper segregation prevents downstream chemical incompatibility.

Waste_Workflow Waste_Gen Waste Generation Type_Check Waste Composition? Waste_Gen->Type_Check Solid_Waste Solid Waste (Gloves, Paper, Powder) Type_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquor, Rinses) Type_Check->Liquid_Waste Bin_Solid Bin: Hazardous Solid (Double Bagged) Solid_Waste->Bin_Solid Bin_Halogen Carboy: Halogenated Organic (Due to Bromine/Thiadiazole) Liquid_Waste->Bin_Halogen Incineration High-Temp Incineration (Required for destruction) Bin_Solid->Incineration Bin_Halogen->Incineration

Figure 2: Waste segregation workflow ensuring compliance with halogenated waste streams.

  • Classification: This is Halogenated Organic Waste . Do not mix with non-halogenated solvents (like acetone/methanol only) if your facility separates them, as the bromine content requires specific incineration protocols to prevent dioxin formation.

  • Labeling: Clearly mark as "Contains Phenols and Halogens - Toxic."

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). 29 CFR 1910.1000.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 1,3,4-Thiadiazole derivatives. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
Reactant of Route 2
4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol
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